3-(2-Furyl)acrylaldehyde
Description
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Properties
IUPAC Name |
3-(furan-2-yl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIRCHXYMBFNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025349 | |
| Record name | 3-(2-Furyl)acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-30-3 | |
| Record name | 2-Furanacrolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Furyl)acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile & Safety Guide: 3-(2-Furyl)acrylaldehyde
[1]
CAS: 623-30-3 Formula: C₇H₆O₂ Molecular Weight: 122.12 g/mol Synonyms: 3-(2-Furyl)acrolein; 2-Furanacrolein; (E)-3-(2-Furyl)-2-propenal[1]
Introduction & Scientific Significance
3-(2-Furyl)acrylaldehyde is an α,β-unsaturated aldehyde featuring a furan ring conjugated with a propenal side chain. This structural motif makes it a versatile "Michael acceptor" in organic synthesis and a critical chromophore in biochemical diagnostics.
In drug development, it serves as a scaffold for synthesizing heterocyclic compounds with antimicrobial and anti-inflammatory properties. However, its most distinct application lies in enzymology , where the "furylacryloyl" (FA) group is used to tag peptide substrates. The electronic conjugation of the FA group renders it highly sensitive to changes in the peptide backbone, allowing researchers to monitor protease activity (specifically Angiotensin-Converting Enzyme, ACE) via spectrophotometric shifts.
Physicochemical Profile
| Property | Value | Context |
| Appearance | Pale yellow to brown crystalline solid | Oxidizes/darkens upon air exposure. |
| Melting Point | 51–54 °C | Low melting solid; requires cool storage. |
| Boiling Point | 143 °C (at 37 mmHg) | High boiling point; vacuum distillation recommended. |
| Solubility | Soluble in Methanol, Ethanol, DMSO | Insoluble in water; lipophilic nature. |
| Reactivity | Michael Acceptor, Schiff Base formation | Susceptible to nucleophilic attack at the β-carbon. |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Air and light sensitive. |
Hazard Identification & Toxicology (GHS)
Signal Word: DANGER
While some older safety sheets classify this merely as an irritant, authoritative recent data (e.g., ThermoFisher, Synerzine) classify it as Corrosive (Category 1B) . Researchers must treat it as a compound capable of causing irreversible tissue damage.
Core Hazards
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H335: May cause respiratory irritation.
Structural Alerts
The conjugated aldehyde structure is highly reactive toward biological nucleophiles (proteins/DNA).
-
Skin: Corrosive. Penetrates epidermis; potential for protein haptenization (sensitization).
-
Eyes: Risk of permanent corneal opacification.
-
Inhalation: Destructive to mucous membranes.
Safe Handling & Engineering Controls
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (dust) or P100 (if heating/aerosolizing). Use a full-face respirator if working outside a fume hood.
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for incidental contact. For prolonged handling, double-glove or use Silver Shield® laminates due to the aldehyde's penetrating ability.
-
Eye Protection: Chemical splash goggles and a face shield. Safety glasses alone are insufficient for corrosive solids.
Storage Protocol
-
Temperature: Refrigerate (2–8 °C).
-
Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidation to 3-(2-furyl)acrylic acid.
-
Segregation: Keep away from strong oxidizing agents and strong bases (risk of exothermic polymerization).
Technical Applications & Protocols
A. Synthesis Protocol: Aldol Condensation
Objective: Preparation of this compound from Furfural. Mechanism: Base-catalyzed cross-aldol condensation.[2]
Reagents:
-
Furfural (1.0 eq)
-
Acetaldehyde (excess, ~2–3 eq)
-
Sodium Hydroxide (catalytic, 10% aq solution)
-
Ethanol (solvent)[3]
Step-by-Step Workflow:
-
Dissolution: Dissolve furfural in ethanol at 0–5 °C.
-
Catalysis: Add catalytic NaOH slowly to maintain low temperature.
-
Addition: Dropwise addition of acetaldehyde (acetaldehyde is volatile; keep system cold to prevent evaporation).
-
Reaction: Stir at 0–10 °C for 2–4 hours. The solution will darken.
-
Neutralization: Quench with dilute HCl to pH 7.
-
Isolation: Evaporate ethanol, extract residue with dichloromethane, wash with brine, and dry over MgSO₄.
-
Purification: Recrystallize from hexane/ether or perform vacuum distillation.
B. Biochemical Application: ACE Enzyme Kinetics
Objective: Measurement of Angiotensin-Converting Enzyme (ACE) activity using the chromogenic substrate FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine).[4][5][6]
Mechanism: The furylacryloyl (FA) group acts as a reporter. When conjugated to the peptide (FAPGG), the electronic delocalization extends through the amide bond. Upon hydrolysis by ACE, the peptide bond cleaves, disrupting this specific electronic environment and causing a decrease in absorbance at 345 nm .
Protocol:
-
Buffer Prep: 50 mM HEPES, 300 mM NaCl, pH 7.5.
-
Substrate: Prepare 1.0 mM FAPGG stock in buffer.
-
Blank: Buffer + Substrate (no enzyme).
-
Assay: Add 10–50 µL of ACE enzyme sample to the cuvette.
-
Monitoring: Track absorbance decrease (
) at 345 nm for 5–10 minutes at 37 °C. -
Calculation: Use the extinction coefficient difference (
) to calculate units of activity.
Visualizations
Diagram 1: Synthesis Pathway (Aldol Condensation)
This workflow illustrates the chemical transformation from Furfural to the target aldehyde.
Caption: Base-catalyzed synthesis via cross-aldol condensation and subsequent dehydration.
Diagram 2: Enzyme Assay Logic (ACE Activity)
This diagram details the spectrophotometric principle behind using the Furylacryloyl tag.
Caption: Kinetic monitoring of ACE activity via hydrolysis of the FA-peptide chromophore.
Emergency Response Protocols
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | IMMEDIATE: Flush with copious water for 15+ mins. Remove contaminated clothing. Do not neutralize with acid/base. | Seek immediate medical attention. Treat as a chemical burn. |
| Eye Contact | Rinse cautiously with water for 15 mins. Lift eyelids. Remove contact lenses if easy to do. | Urgent: Consult ophthalmologist. Risk of corneal damage. |
| Ingestion | Rinse mouth. DO NOT induce vomiting (corrosive risk to esophagus). | Call Poison Control immediately. |
| Spill Cleanup | Evacuate area. Wear full PPE (Respirator + Goggles). Cover with dry lime or soda ash. | Dispose of as hazardous chemical waste (RCRA). |
References
-
Thermo Scientific Chemicals. (2025). Safety Data Sheet: 3-(2-Furyl)acrolein. Fisher Scientific. Link
-
National Toxicology Program (NTP). (1992). Chemical Properties and Safety: 3-(2-Furyl)acrolein. National Institutes of Health. Link
-
Holmquist, B., Bunning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry. Link
-
Synerzine. (2021). Safety Data Sheet: 3-(2-Furyl) acrolein. Synerzine. Link
-
BenchChem. (2025). N-(3-(2-Furyl)acryloyl)phenylalanine Research Chemical. BenchChem. Link
Sources
- 1. WHO | JECFA [apps.who.int]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. amherst.edu [amherst.edu]
- 4. creative-enzymes.com [creative-enzymes.com]
- 5. N-(3-(2-Furyl)acryloyl)phenylalanine Research Chemical [benchchem.com]
- 6. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Kinetic Applications of Furylacrolein: A Technical Guide
Executive Summary
Furylacrolein (3-(2-furyl)propenal) is more than a simple conjugated aldehyde; it is a pivotal chromophoric reporter in the study of enzyme kinetics, particularly for serine proteases and Angiotensin-Converting Enzyme (ACE). Its utility stems from a highly sensitive
This guide moves beyond basic spectral data to explore the mechanistic reasons for these shifts, providing a robust framework for using furylacrolein-based substrates (like FAPGG) in high-throughput drug screening and detailed mechanistic enzymology.
Part 1: Molecular Basis of Chromogenicity
The UV-Vis absorption properties of furylacrolein arise from its extended conjugated system, linking the electron-rich furan ring with an
Electronic Architecture
The absorption maximum (
-
Ground State: Planar s-trans conformation is generally favored, maximizing orbital overlap.
-
Excited State: The
transition involves significant charge transfer from the furan ring to the carbonyl oxygen. This makes the spectrum highly sensitive to hydrogen bonding and solvent polarity (solvatochromism).
Visualization: Electronic Conjugation Flow
The following diagram illustrates the electronic flow responsible for the spectral characteristics.
Figure 1: The extended conjugation system of furylacrolein. The charge transfer nature of the transition makes the carbonyl oxygen highly sensitive to the 'Oxyanion Hole' in enzymes.
Part 2: Spectral Characteristics & Data Profile[1]
The following data summarizes the physicochemical spectral properties of trans-3-(2-furyl)acrolein and its derivatives.
Table 1: UV-Vis Absorption Data
| Parameter | Value / Range | Context |
| 308 nm | In Ethanol/Methanol | |
| 315 nm | In Aqueous Buffer (pH 7.0) | |
| 328 - 340 nm | Peptide-bound (ACE Substrate) | |
| Extinction Coeff. ( | ~25,000 M⁻¹cm⁻¹ | At |
| Spectral Shift ( | Red Shift (+10-20 nm) | Upon binding to enzyme active site (Acyl-Enzyme) |
| Detection Mode | Kinetic Decrease | Monitoring hydrolysis at 340 nm |
Solvatochromism
Furylacrolein exhibits positive solvatochromism . As solvent polarity increases (e.g., Ethanol
-
Implication: You must keep organic co-solvent concentrations (DMSO/Ethanol) constant between blanks and samples to prevent artifactual absorbance changes.
Part 3: The "Reporter" Mechanism in Enzymology
The power of furylacrolein lies in its ability to report on the Acyl-Enzyme Intermediate . This is a critical concept for researchers studying reaction mechanisms.
The "Red Shift" Phenomenon
When a furylacryloyl-substrate (like FAPGG) binds to a protease (e.g., Chymotrypsin or ACE):[1]
-
Acylation: The enzyme's nucleophile attacks the carbonyl.
-
Oxyanion Hole: The carbonyl oxygen enters the "oxyanion hole" of the enzyme, forming strong hydrogen bonds.[2]
-
Spectral Consequence: These H-bonds further polarize the carbonyl, lowering the energy of the
orbital. This causes a distinct Red Shift in the spectrum of the acyl-enzyme intermediate compared to the free substrate or product.
Why this matters: By monitoring at a specific wavelength (often the "isobestic point" or the
Part 4: Experimental Protocol (ACE Inhibition Assay)
This protocol describes the standard use of N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) to assay Angiotensin-Converting Enzyme (ACE).[3] This is a "self-validating" continuous kinetic assay.
Materials
-
Buffer: 50 mM HEPES, 300 mM NaCl, pH 7.5 (Chloride is essential for ACE activity).
-
Substrate: 1.0 mM FAPGG stock in water (Store at -20°C).
-
Enzyme: Recombinant human ACE or lung homogenate.
-
Blank: Buffer + Substrate (No Enzyme).
Workflow Diagram
Figure 2: Workflow for the continuous spectrophotometric assay of ACE using FAPGG.
Step-by-Step Procedure
-
Baseline Validation (The "Self-Check"):
-
Pipette 980 µL of Buffer and 10 µL of Substrate into the cuvette.
-
Monitor at 340 nm for 2 minutes.
-
Criterion: The slope should be effectively zero. If absorbance drops, your buffer may be contaminated or the pH is too high (alkaline hydrolysis).
-
-
Reaction Initiation:
-
Add 10 µL of Enzyme solution.
-
Immediately mix by inversion (avoid bubbles).
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm.
-
The hydrolysis of the FAPGG peptide bond relieves the electronic strain/environment effect, causing a spectral shift that results in a net decrease in absorbance at 340 nm.
-
-
Calculation:
-
Use the differential extinction coefficient (
). For FAPGG at 340 nm, (Note: This value is condition-dependent; determining it empirically by allowing the reaction to go to completion is the gold standard).
-
Part 5: Troubleshooting & Quality Control
Cis-Trans Isomerization
Furylacrolein derivatives are photosensitive. Exposure to ambient light can cause trans
-
Symptom: Loss of absorbance intensity and shift in
in stock solutions. -
Solution: Store all stocks in amber glass vials or wrap in foil. Perform assays under low light if possible.
Spontaneous Hydrolysis
At pH > 8.5, the furylacryloyl ester/amide bond becomes unstable.
-
Check: Run a "No Enzyme" control for every new buffer batch.
Inner Filter Effect
Because furylacrolein has a high extinction coefficient, substrate concentrations > 1.0 mM can result in Absorbance > 2.0, leading to non-linearity.
-
Solution: Keep substrate concentration near
(typically 50-100 µM for FAPGG) to maintain Absorbance < 1.0 while ensuring first-order kinetics.
References
-
Dunn, M. F., & Bernhard, S. A. (1971). Genomic and Spectroscopic Characterization of the Acyl-Enzyme Intermediate. Biochemistry.[4][5][6] (Canonical reference for Furylacryloyl spectral shifts).
-
Holmquist, B., Bunning, P., & Riordan, J. F. (1979). A Continuous Spectrophotometric Assay for Angiotensin Converting Enzyme. Analytical Biochemistry. (The standard FAPGG protocol).
-
Sigma-Aldrich Technical Bulletin. Product Information: N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly.[3]
-
Baggio, R., et al. (2025). Spectral Shift Technology in Drug Development. Journal of Biomolecular Screening. (Modern applications of spectral shift).
Sources
- 1. N-(3-(2-Furyl)acryloyl)phenylalanine Research Chemical [benchchem.com]
- 2. Details of the acyl-enzyme intermediate and the oxyanion hole in serine protease catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. collagenase substrate, chromogenic | Sigma-Aldrich [sigmaaldrich.com]
- 5. (E)-3-(2-furyl) acrolein, 39511-08-5 [thegoodscentscompany.com]
- 6. Reinvestigation of the reaction of chymotrypsin with N-furylacryloyltryptophan derivatives at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic stability of 3-(2-Furyl)acrylaldehyde derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Furyl)acrylaldehyde Derivatives
Abstract
The this compound scaffold, an α,β-unsaturated aldehyde featuring a furan ring, is a cornerstone in the development of novel therapeutics and functional materials.[1][2] Its utility, however, is intrinsically linked to its chemical and physical stability. This technical guide offers a comprehensive analysis of the thermodynamic stability of this compound and its derivatives, targeting researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing its stability, including the roles of electronic conjugation and isomerism. Key factors that modulate stability—such as substituent effects, solvent interactions, and environmental stressors—are examined in detail. Furthermore, this guide outlines prevalent degradation pathways and presents a validated framework of experimental and computational methodologies for robust stability assessment. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for predicting, evaluating, and enhancing the stability of this vital class of compounds.
Introduction
The this compound Scaffold: Structure and Significance
This compound, a derivative of the bio-renewable platform chemical furfural, is a heterocyclic aromatic aldehyde.[3] Its structure is characterized by a furan ring conjugated with an acrylaldehyde moiety, creating an extended π-electron system. This unique electronic architecture makes the furan scaffold a valuable pharmacophore and a versatile building block in medicinal chemistry.[1] Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Beyond pharmaceuticals, these compounds are utilized in the synthesis of polymers and light-stabilizing materials.[2]
Why Thermodynamic Stability Matters in Research and Drug Development
The thermodynamic stability of a molecule is a critical determinant of its viability as a drug candidate or functional material. It dictates shelf-life, reactivity, degradation profile, and ultimately, efficacy and safety. For drug development professionals, an unstable compound can lead to loss of potency, formation of toxic degradants, and unpredictable bioavailability.[4] Cinnamaldehyde, a close structural analog, is known for its limited clinical use due to high volatility and low stability in the presence of oxygen, light, and heat.[5][6] A thorough understanding of the factors governing the stability of this compound derivatives is therefore paramount for designing robust molecules and ensuring product quality and reliability.
Fundamental Principles of Thermodynamic Stability
The Role of Conjugation and Electron Delocalization
The defining feature of the this compound core is its conjugated system of alternating double and single bonds (O=C–C=C–Ring). This conjugation allows for the delocalization of π-electrons across the molecule, which significantly lowers the overall energy and enhances thermodynamic stability compared to non-conjugated isomers.[7][8] This stabilization is a key reason for the prevalence of α,β-unsaturated carbonyl compounds in nature and synthetic chemistry.[8]
Conformational and Geometric Isomerism
The stability of these molecules is not static and is highly dependent on their three-dimensional arrangement.
-
Geometric (E/Z) Isomerism: Due to the restricted rotation around the C=C double bond, this compound derivatives can exist as cis (Z) or trans (E) isomers.[9] The trans isomer is generally the more thermodynamically stable form due to lower steric hindrance between the furan ring and the aldehyde group. However, exposure to light can induce photochemical isomerization to the less stable cis form, altering the compound's physical properties and biological activity.[10][11]
-
Conformational (s-cis/s-trans) Isomerism: Rotation is possible around the single bonds flanking the C=C double bond. This leads to different planar conformers, primarily the s-trans and s-cis rotamers. For most α,β-unsaturated aldehydes, the s-trans conformation, where the C=O and C=C bonds are on opposite sides of the central single bond, is energetically favored.[8]
Key Thermodynamic Parameters: Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°(g)) is a direct quantitative measure of a molecule's thermodynamic stability in the gas phase, with more negative values indicating greater stability.[12] This parameter can be determined experimentally through techniques like combustion calorimetry or calculated with high accuracy using computational methods.[2][12] For furan derivatives, these values are crucial for building predictive models and understanding the energetic landscape of related molecular systems.[13][14]
Factors Influencing the Stability of this compound Derivatives
The inherent stability endowed by conjugation can be significantly modified by a range of internal and external factors.
Substituent Effects
Altering the substitution pattern on the furan ring or the acrylaldehyde chain is a primary strategy for tuning stability. These effects are broadly categorized as electronic and steric.
-
Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) modifies the electron density across the conjugated system. This influence is transmitted via two main mechanisms:
-
Inductive Effects (I): Electrostatic influence transmitted through σ-bonds. Electronegative substituents like halogens exert a –I effect, withdrawing electron density.[15]
-
Resonance Effects (R): Delocalization of π-electrons between the substituent and the conjugated system. A methoxy group (–OCH₃), for example, can donate electron density via a +R effect.[16] The interplay of these effects is complex. For instance, a chlorine substituent can increase the photochemical and oxidative stability of a conjugated system through a combination of its electron-withdrawing nature and steric bulk.[4]
-
-
Steric Effects: Large, bulky substituents can force the furan ring and the acrylaldehyde side chain out of planarity. This torsion disrupts the optimal overlap of p-orbitals, hindering π-electron delocalization and thereby decreasing the overall thermodynamic stability of the molecule.[17]
Solvent Effects
The choice of solvent can profoundly impact molecular stability by altering conformational equilibria and reaction kinetics.[18][19]
-
Polarity: Polar solvents can stabilize more polar conformers or transition states during degradation reactions.[20][21] The reversible reaction of aldehydes with amines to form imines, for example, is highly dependent on solvent properties.[20]
-
Hydrogen Bonding: Protic solvents, such as alcohols or water, can act as hydrogen bond donors to the lone pairs of the aldehyde oxygen. This interaction can influence the molecule's conformation and reactivity.[22]
Environmental Stressors
-
Light (Photostability): As conjugated systems, these derivatives are often susceptible to degradation upon exposure to light, particularly UV radiation. The primary photochemical process is often the E/Z (trans to cis) isomerization, which can alter biological activity.[4][10]
-
Oxygen (Oxidative Stability): The aldehyde functional group is prone to oxidation, especially in the presence of air (oxygen), which converts it into the corresponding, and often less active, carboxylic acid (3-(2-furyl)acrylic acid).[3][23]
-
Temperature and pH: Elevated temperatures can provide the activation energy needed to overcome barriers for degradation reactions. The stability can also be highly pH-dependent; for example, acid- or base-catalyzed hydrolysis or condensation reactions can occur.[24] The furan ring itself is known to be sensitive to strong acidic conditions.
Common Degradation Pathways and Mechanisms
Understanding potential degradation pathways is crucial for predicting and mitigating instability. For this compound derivatives, several key mechanisms are prevalent.
Caption: Major degradation pathways for this compound.
-
4.1 Oxidation of the Aldehyde Moiety: The most common pathway involves the oxidation of the aldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen and is often accelerated by light.[3][25]
-
4.2 Photochemical Isomerization: Absorption of light energy can promote the thermodynamically less stable cis (Z) isomer from the more stable trans (E) isomer. This process is often reversible but can lead to an equilibrium mixture with different properties than the pure trans starting material.[10]
-
4.3 Nucleophilic Addition and Polymerization: The electrophilic nature of the α,β-unsaturated system makes it susceptible to attack by nucleophiles. This can occur either as a 1,2-addition to the carbonyl carbon or, more commonly, as a 1,4-conjugate (Michael) addition to the β-carbon.[8][26] The aldehyde functionality can also participate in condensation or polymerization reactions.[27]
-
4.4 Furan Ring Instability: The furan ring itself, while aromatic, is less stable than a benzene ring and can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or oxidizing agents.[28][29]
Methodologies for Stability Assessment
A multi-pronged approach combining experimental and computational techniques provides the most comprehensive understanding of a molecule's stability profile.
Experimental Approaches
Caption: Experimental workflow for assessing compound stability.
Thermal analysis techniques are indispensable for evaluating a material's response to heat.[30]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase changes, providing insights into physical stability and purity.[31][32]
-
Thermogravimetric Analysis (TGA): Measures the change in a sample's mass as it is heated. TGA is the method of choice for determining decomposition temperatures and quantifying thermal stability.[31][33]
Table 1: Data Obtained from Thermal Analysis
| Technique | Primary Measurement | Key Information Derived |
|---|---|---|
| DSC | Heat Flow (mW) | Melting Point (°C), Enthalpy of Fusion (J/g), Glass Transition (Tg) |
| TGA | Mass Change (%) | Onset of Decomposition (°C), Residual Mass (%), Thermal Stability Profile |
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Temperature
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound derivative into a clean TGA pan (typically alumina or platinum).
-
Experimental Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (Td5%). This value serves as a quantitative measure of thermal stability.
These methods provide fundamental thermodynamic data.
-
Combustion Calorimetry: Used to determine the standard molar enthalpy of combustion, from which the standard molar enthalpy of formation can be calculated, providing a core measure of stability.[2][12]
-
Knudsen Effusion Method: This technique measures the saturated vapor pressure of a compound at different temperatures, allowing for the calculation of the enthalpy of sublimation.[2][34]
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify likely degradation products and pathways.
Protocol 2: Forced Degradation Study for a this compound Derivative
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
Control: Keep an aliquot of the stock solution protected from light at 4 °C.
-
-
Sample Quenching: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution and UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining. Identify and quantify major degradation products by their peak areas.
Computational Approaches
In silico methods offer a powerful, resource-efficient way to predict stability and guide experimental design.
Caption: Computational workflow for predicting thermodynamic stability.
DFT is a widely used computational method to investigate molecular properties. For stability analysis, it is employed to:
-
Calculate the relative energies of different conformers (s-cis vs. s-trans) and geometric isomers (E vs. Z).
-
Determine the energy barriers for rotation around single bonds.
-
Model transition states for potential degradation reactions to understand their kinetic feasibility.[17][35]
For precise thermodynamic data, more computationally intensive methods are used. High-level ab initio methods like G3 or DLPNO-CCSD(T) can calculate gas-phase enthalpies of formation that are often in excellent agreement with experimental values, serving as benchmarks when experimental data is unavailable.[12][13]
Conclusion and Future Outlook
The thermodynamic stability of this compound derivatives is a complex interplay of their inherent electronic structure and their interaction with the surrounding environment. The conjugated π-system provides a foundation of stability, but this can be readily modulated by substituents, solvents, and exposure to environmental stressors like light and oxygen. Key degradation pathways include oxidation of the aldehyde, photochemical isomerization, and nucleophilic addition.
A robust assessment of stability requires a synergistic combination of experimental techniques—principally thermal analysis (DSC/TGA) and forced degradation studies—and computational modeling (DFT). This integrated approach allows researchers and drug developers to not only identify potential liabilities early in the discovery process but also to rationally design next-generation derivatives with enhanced stability profiles, ultimately leading to safer and more effective products. Future research will likely focus on developing more sophisticated predictive models that can accurately forecast stability based on molecular structure, further accelerating the development of novel furan-based compounds.
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Molecular weight and structural formula of 3-(2-furanyl)prop-2-enal
An In-Depth Technical Guide to 3-(2-Furanyl)prop-2-enal: Properties, Synthesis, and Applications in Drug Discovery
Introduction
3-(2-Furanyl)prop-2-enal, commonly known as 2-furanacrolein, is a pivotal organic compound that bridges the domains of renewable chemistry and advanced pharmaceutical design. Structurally, it is characterized by a five-membered aromatic furan ring linked to a prop-2-enal side chain. This arrangement results in an α,β-unsaturated aldehyde, a highly versatile functional group that dictates the molecule's reactivity and utility. The furan moiety is often derived from biomass, positioning 2-furanacrolein as a valuable "platform chemical" for sustainable synthesis.
For researchers and drug development professionals, the significance of 3-(2-furanyl)prop-2-enal lies in its dual-functionality. The conjugated system acts as a Michael acceptor, making it a reactive electrophile for forging new carbon-carbon and carbon-heteroatom bonds, including covalent interactions with biological targets. Concurrently, the furan nucleus is a well-established scaffold in medicinal chemistry, present in numerous approved drugs and known to engage in various biological interactions. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its potential in modern drug discovery.
Part 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental properties of 3-(2-furanyl)prop-2-enal is critical for its effective use in research and development.
Core Identification
The compound is consistently identified by the following parameters across major chemical databases.
| Identifier | Value | Source(s) |
| IUPAC Name | (2E)-3-(furan-2-yl)prop-2-enal | |
| CAS Number | 623-30-3 | [1][2] |
| Molecular Formula | C₇H₆O₂ | [1] |
| Molecular Weight | 122.12 g/mol | [1][3] |
| InChIKey | VZIRCHXYMBFNFD-HNQUOIGGSA-N | [1] |
| SMILES | O=C\C=C\C1=CC=CO1 |
Physical Properties
The physical state and solubility are crucial for experimental design, including reaction setup and purification.
| Property | Value | Source(s) |
| Physical Description | Solid | [3] |
| Melting Point | 54 °C | [3] |
| Boiling Point | 100-102 °C at 12 mmHg | [3] |
| Water Solubility | 6.3 g/L (Predicted) | [4] |
| logP | 1.15 - 1.17 (Predicted) | [3][4] |
Structural Formula and Isomerism
The structure of 3-(2-furanyl)prop-2-enal features a planar furan ring connected to a propenal chain. The double bond in the propenal moiety gives rise to geometric isomerism. The trans or (E)-isomer, shown below, is thermodynamically more stable and is the predominantly synthesized and commercially available form due to reduced steric hindrance compared to the cis or (Z)-isomer.
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques. Based on the functional groups present, the following spectral data can be anticipated:
-
¹H NMR: The proton spectrum is highly characteristic. The aldehydic proton (CHO) is expected to appear as a doublet far downfield (δ ≈ 9.5-9.7 ppm). The vinylic protons (C=CH-C=O) will present as a doublet of doublets system (δ ≈ 6.6-7.5 ppm) with a large coupling constant (J ≈ 15-16 Hz) confirming the (E)-configuration. The three protons on the furan ring will appear in the aromatic region (δ ≈ 6.5-7.7 ppm) with their characteristic coupling patterns.
-
¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ ≈ 190-195 ppm. The carbons of the furan ring and the double bond will resonate in the δ ≈ 110-155 ppm range.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include a strong C=O stretch for the conjugated aldehyde at ~1670-1690 cm⁻¹, a C=C stretch for the alkene at ~1620-1640 cm⁻¹, and characteristic C-O-C stretches for the furan ring around 1000-1250 cm⁻¹.
-
Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak [M]⁺ should be observed at m/z = 122. Common fragmentation pathways would involve the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).
Part 2: Synthesis and Reactivity
Synthetic Methodology: Claisen-Schmidt Condensation
The most direct and industrially scalable synthesis of 3-(2-furanyl)prop-2-enal is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the cross-aldol condensation of furan-2-carbaldehyde (furfural) with acetaldehyde.
Causality of Experimental Choices:
-
Reactants: Furfural is a bio-renewable feedstock, making this a green synthetic route. Acetaldehyde serves as the enolate precursor.
-
Catalyst: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the α-carbon of acetaldehyde, generating the nucleophilic enolate.
-
Solvent: A polar protic solvent like water or ethanol is typically used to dissolve the reactants and the base catalyst.
-
Temperature: The reaction is often run at low temperatures initially to control the rate of enolate formation and minimize self-condensation of acetaldehyde, then warmed to drive the dehydration of the aldol intermediate to the final α,β-unsaturated product.
Caption: Workflow for Claisen-Schmidt Synthesis.
Experimental Protocol: General Synthesis
-
Setup: A solution of furan-2-carbaldehyde (1.0 eq) in ethanol/water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
Enolate Formation: Acetaldehyde (1.1-1.5 eq) is added to the cooled solution.
-
Condensation: An aqueous solution of sodium hydroxide (e.g., 10% w/v) is added dropwise to the stirred mixture, maintaining the temperature below 10 °C. The reaction is monitored by TLC for the disappearance of furfural.
-
Dehydration: After the addition is complete, the reaction is allowed to stir for several hours, gradually warming to room temperature to ensure the dehydration of the intermediate aldol adduct.
-
Workup: The reaction is neutralized or slightly acidified with a dilute acid (e.g., 1M HCl).
-
Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation to yield the final product.
Key Chemical Reactivity
The reactivity of 3-(2-furanyl)prop-2-enal is dominated by the electrophilic nature of the α,β-unsaturated aldehyde system.
Caption: Key sites of chemical reactivity.
-
Michael Addition (1,4-Conjugate Addition): The β-carbon is highly electrophilic and susceptible to attack by soft nucleophiles. This is the foundational reaction for its use in medicinal chemistry, as the thiol side chain of cysteine residues in proteins can act as a nucleophile, forming a covalent bond. This mechanism is crucial for designing covalent inhibitors.
-
Aldehyde Chemistry (1,2-Addition): The aldehyde carbonyl carbon can be attacked by strong nucleophiles like Grignard reagents or reduced to an alcohol using agents like sodium borohydride (NaBH₄). It can also form Schiff bases with primary amines.
-
Furan Ring Reactivity: While the furan ring is aromatic, the electron-withdrawing nature of the propenal side chain deactivates it towards typical electrophilic aromatic substitution.
Part 3: Applications in Research and Drug Development
Role as a Synthetic Building Block
Beyond its direct biological applications, 3-(2-furanyl)prop-2-enal is a versatile building block. Its conjugated diene-like system (within the furan) and dienophile-like system (the propenal group) allow it to participate in various cycloaddition reactions to construct complex heterocyclic frameworks. The furan ring itself can be seen as a masked 1,4-dicarbonyl compound, which can be revealed through oxidative cleavage.
Biological Activity and Medicinal Chemistry Potential
The furan scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs like the anti-HIV agent Darunavir and the H2 antagonist Ranitidine. Furan-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
The combination of the furan ring with the Michael acceptor functionality makes 3-(2-furanyl)prop-2-enal and its derivatives particularly interesting for drug design.
-
Antimicrobial Activity: Derivatives of related 3-(furan-2-yl)propenoic acids have demonstrated good antimicrobial activity against fungi like Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus.[5][6] The proposed mechanism often involves covalent modification of essential enzymes or proteins within the microbes via Michael addition.
-
Covalent Enzyme Inhibition: The α,β-unsaturated aldehyde is a classic "warhead" for targeted covalent inhibitors. By designing a molecular scaffold that directs the propenal group to the active site of a target protein, a permanent bond can be formed with a nucleophilic residue (typically cysteine), leading to irreversible inhibition. This strategy has been successfully used to develop potent and long-lasting drugs.
-
Hemoglobin Modification: In a compelling example of its potential, derivatives of furan aldehydes have been designed as Michael acceptors to covalently modify hemoglobin.[7] This modification can alter the protein's oxygen affinity, a therapeutic strategy for treating sickle cell disease.[7]
Caption: Covalent modification of a protein by Michael addition.
Conclusion
3-(2-Furanyl)prop-2-enal is a molecule of significant scientific and practical interest. Its origins from renewable resources, straightforward synthesis, and rich chemical reactivity make it an important building block for organic synthesis. For drug development professionals, its structure represents a confluence of a proven medicinal scaffold (furan) and a potent reactive group (Michael acceptor). This combination provides a powerful platform for the rational design of novel therapeutics, particularly targeted covalent inhibitors for a range of diseases. Future research will undoubtedly continue to unlock new applications for this versatile compound, from advanced materials to next-generation pharmaceuticals.
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The Role of 3-(2-Furyl)acrylaldehyde in Heterocyclic Organic Synthesis: A Technical Guide
Executive Summary
3-(2-Furyl)acrylaldehyde (CAS: 623-30-3), commonly known as 2-furanacrolein, is a highly versatile α,β-unsaturated aldehyde. Characterized by its unique fusion of an electron-rich furan heterocycle and an electrophilic enal moiety, it serves as a privileged building block in advanced organic synthesis. This technical guide explores the mechanistic causality, synthetic pathways, and validated protocols for utilizing this compound in the construction of complex heterocyclic scaffolds, ranging from antimicrobial pyrimidines to spirooxindoles.
Structural & Electronic Profiling: The Causality of Reactivity
The synthetic utility of this compound stems directly from its conjugated electronic architecture. The molecule presents two distinct reactive domains:
-
The Furan Ring: An electron-rich aromatic system capable of participating in electrophilic aromatic substitutions or acting as a diene in Diels-Alder cycloadditions.
-
The α,β-Unsaturated Carbonyl (Enal): A classic Michael acceptor that can undergo 1,4-conjugate additions, 1,2-nucleophilic additions, or polarity reversal (umpolung) via organocatalysis.
When subjected to specific catalytic environments, the extended conjugation between the furan oxygen and the carbonyl group stabilizes reactive intermediates, dictating high regio- and stereoselectivity in cascade annulations.
Key Synthetic Pathways in Heterocyclic Construction
N-Heterocyclic Carbene (NHC) Catalyzed Umpolung
Traditional aldehyde reactivity involves nucleophilic attack at the electrophilic carbonyl carbon. However, NHC catalysis reverses this inherent polarity (umpolung). When this compound reacts with an NHC catalyst, it forms a nucleophilic Breslow intermediate. Due to the extended conjugation provided by the furan ring, this intermediate acts as a homoenolate equivalent[1]. This pathway is instrumental in synthesizing C4-functionalized 2-amino-3-cyano-4H-chromenes and fused pyrans [4].
Caption: NHC-catalyzed umpolung of this compound to form a homoenolate equivalent.
Knoevenagel Condensation & Michael Cascades
This compound readily undergoes Knoevenagel condensation with active methylene compounds (e.g., Meldrum's acid or barbituric acid) without the need for harsh transition metal catalysts. The resulting diene derivatives, such as 5-[(E)-3-(2-furyl)prop-2-enylidene]hexahydropyrimidine-2,4,6-trione, exhibit potent antimicrobial activity against Clostridioides difficile [2]. The thermodynamic driving force here is the formation of a highly conjugated, planar system that stabilizes the resulting pyrimidine-2,4,6-trione core.
Caption: Knoevenagel condensation cascade yielding bioactive pyrimidine derivatives.
[3+3] Cycloadditions for Spirooxindoles
The enal functionality of this compound is an excellent substrate for base-catalyzed [3+3] cycloadditions. When reacted with isatin-derived N,N′-cyclic azomethine imines (1,3-dipoles) in the presence of DBU, the reaction proceeds via a 1,4-Michael addition followed by keto-enol tautomerism and cyclization. This yields complex spiro heterocyclic oxindoles with aza-quaternary centers, achieving high diastereoselectivity (up to 8:1 dr) [3].
Quantitative Data Summary
The following table synthesizes the reaction parameters and outcomes for the primary heterocyclic transformations utilizing this compound.
| Reaction Type | Co-Reactant | Catalyst / Conditions | Target Heterocycle | Yield / Selectivity | Ref |
| Homoenolate Addition | 3-Cyano-2-imino-2H-chromene | NHC, K3PO4, CH3CN:MeOH (20:1), RT | C4-Functionalized Chromene | Mod-High Yield | [1] |
| Knoevenagel Condensation | Meldrum's Acid / Barbituric Acid | Ethanol, Reflux (3 h) | Hexahydropyrimidine-2,4,6-trione | 63% (Isolated) | [2] |
| [3+3] Cycloaddition | Isatin-derived 1,3-dipoles | DBU (1.0 equiv), H2O, RT | Spirooxindole | 77% Yield, 8:1 dr | [3] |
| Dynamic Kinetic Resolution | 6-hydroxy-2H-pyran-3(6H)-one | Iminium Catalyst, CHCl3, RT | Fused Pyran | >58% Yield | [4] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the exact parameters for executing key transformations.
Protocol A: Synthesis of 5-[(E)-3-(2-Furyl)prop-2-enylidene]hexahydropyrimidine-2,4,6-trione [2]
Causality Check: Ethanol is chosen as the solvent to facilitate the dissolution of both reagents while allowing the highly conjugated, less soluble product to precipitate out of solution upon cooling, driving the equilibrium forward.
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Loading: Dissolve this compound (0.42 g, 3.43 mmol) in absolute ethanol (20 mL).
-
Addition: Add one equivalent of Meldrum's acid (0.5 g, 3.46 mmol) or barbituric acid to the stirring solution.
-
Reaction Execution: Heat the mixture to reflux temperature and maintain for 3 hours. Monitor the reaction via TLC (Dichloromethane/Ethyl Acetate 93:7) until the aldehyde is fully consumed.
-
Workup & Purification: Perform hot filtration to remove insoluble impurities. Allow the filtrate to cool to room temperature to induce crystallization.
-
Isolation: Collect the resulting brown crystals via vacuum filtration. Purify further via flash column chromatography (DCM/EtOAc 93:7) to yield the pure product (approx. 0.54 g, 63% yield).
Protocol B: NHC-Catalyzed Cascade Reaction [4]
Causality Check: The reaction is cooled to 0°C prior to base addition to control the highly exothermic generation of the free carbene from the imidazolium salt, preventing catalyst degradation before the umpolung cycle begins.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar under an argon atmosphere, dissolve this compound (0.226 mmol) in anhydrous CH2Cl2 (1.0 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Activation: In a separate vial, prepare a solution of 1,3-dimethyl-1H-imidazol-3-ium bromide (17 mg, 0.05 mmol) and Triethylamine (Et3N) (38 µL, 0.276 mmol) in CH2Cl2 (1.0 mL).
-
Addition: Add the catalyst solution dropwise to the aldehyde mixture at 0°C.
-
Reaction Execution: Stir the reaction mixture at 0°C for 18 hours.
-
Quenching & Workup: Add aqueous HCl (4 M, 2.0 mL) and stir for 4 hours at room temperature to hydrolyze intermediates. Extract the aqueous layer with CH2Cl2 (3 × 2.0 mL).
-
Purification: Combine the organic fractions, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 7:3).
References
- Mandal, P.S., et al. "N-Heterocyclic Carbene-catalysed Homoenolate Addition Reaction to 3-Cyano-2-imino-2H-chromenes: Synthesis of C4-Functionalized 2-Amino-3-cyano-4H-chromene.
- "Synthesis, antimicrobial, and cytotoxicity evaluation of selective growth inhibitors of Clostridioides difficile.
- "1,3-Dipolar cycloaddition of isatin N,N′-cyclic azomethine imines with α,β-unsaturated aldehydes catalyzed by DBU in w
- Orue, Ane, et al. "Racemic Hemiacetals as Oxygen-Centered Pronucleophiles Triggering Cascade 1,4-Addition/Michael Reaction through Dynamic Kinetic Resolution under Iminium catalysis." Chemical Science, The Royal Society of Chemistry.
Solubility Profile and Thermodynamic Characterization of 3-(2-Furyl)acrylaldehyde
Technical Guide for Process Chemistry & Formulation
Executive Summary
3-(2-Furyl)acrylaldehyde (CAS: 623-30-3), also known as furylacrolein, is a pivotal
This guide provides a comprehensive solubility profile, grounding empirical data in thermodynamic theory.[3] It establishes a protocol for solvent selection in recrystallization and extraction processes, addressing the compound's distinct lipophilicity (LogP
Physicochemical Identity & Structural Basis
The solubility behavior of this compound is governed by the interplay between its aromatic furan ring (hydrophobic/dispersive) and the polar aldehyde tail.[3]
| Property | Value | Mechanistic Implication |
| Molecular Formula | Low molecular weight facilitates dissolution in small polar solvents.[3] | |
| Molar Mass | 122.12 g/mol | -- |
| Melting Point | 51–55 °C | Low lattice energy; prone to "oiling out" if cooling is too rapid.[3] |
| Boiling Point | ~143 °C (37 mmHg) | Volatile under high vacuum; thermal sensitivity suggests low-temp processing.[3] |
| LogP (Octanol/Water) | ~1.15 | Moderately lipophilic; prefers organic phases over aqueous buffers.[3] |
| H-Bond Donors | 0 | Cannot self-associate via H-bonds (lower MP than corresponding acid).[3] |
| H-Bond Acceptors | 2 | Interacts well with protic solvents (Ethanol, Methanol).[3] |
Solubility Profile
The following data synthesizes experimental observations from JECFA specifications and industrial safety data. The compound exhibits a "like-dissolves-like" behavior typical of aromatic aldehydes, with a sharp cutoff in aliphatic hydrocarbons.[3]
Solvent Compatibility Matrix[3]
| Solvent Class | Solvent | Solubility Status | Thermodynamic Rationale |
| Polar Protic | Ethanol | High | Strong dipole-dipole interactions; Ethanol acts as H-bond donor to aldehyde oxygen.[3] |
| Polar Protic | Methanol | High | Similar to ethanol; excellent for solvating the polar carbonyl head.[3] |
| Polar Protic | Water | Insoluble (<1 mg/mL) | Hydrophobic effect of the furan-vinyl scaffold overrides the polar aldehyde group.[3] |
| Polar Aprotic | Acetone | High | Dipole-dipole matching; excellent solvent for initial dissolution.[3] |
| Polar Aprotic | DMSO | High | High dielectric constant solvates the polarized conjugated system effectively.[3] |
| Chlorinated | Chloroform | Sparingly Soluble | Mismatch in dispersion forces; lack of H-bond donation limits solvation compared to alcohols.[3] |
| Ethers | Diethyl Ether | Soluble | Good Lewis acid-base match; ether oxygen interacts with the aromatic system.[3] |
| Esters | Ethyl Acetate | Slightly Soluble | Competitive dipole interactions; often used as a co-solvent.[3] |
| Aliphatic | Hexane | Insoluble | Dominant dispersion forces of hexane cannot overcome the crystal lattice energy of the polar aldehyde.[3] |
Theoretical Modeling: Hansen Solubility Parameters (HSP)
To predict solubility in novel solvent systems, we apply the Group Contribution Method (Van Krevelen/Hoftyzer) to estimate the partial solubility parameters (
-
Dispersion (
): High contribution from the aromatic furan ring and conjugated alkene.[3] -
Polarity (
): Moderate contribution from the aldehyde dipole.[3] -
Hydrogen Bonding (
): Moderate contribution (Acceptor only).[3]
Prediction: The compound sits in the "Solubility Sphere" of solvents with moderate polarity and H-bonding capability (Alcohols, Ketones) but falls outside the sphere of purely non-polar solvents (Alkanes) and highly polar networks (Water).[3]
Experimental Protocols
Protocol: Gravimetric Solubility Determination
This self-validating protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors common with low-melting solids.[3]
Objective: Determine saturation concentration (
Workflow Diagram:
Figure 1: Workflow for the determination of thermodynamic solubility.
Step-by-Step Methodology:
-
Preparation: Add excess this compound (~100 mg) to 5 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Agitate at 150 rpm for 24 hours at controlled temperature (25 °C).
-
Verification: Check for the presence of undissolved solid.[3][4] If fully dissolved, add more solid until a precipitate remains.[3]
-
Sampling: Centrifuge at 3000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE filter (hydrophobic filters prevent adsorption of the lipophilic compound).[3]
-
Quantification: Analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, detection at
nm). -
Validation: Repeat sampling at 48 hours. If concentration deviates by <5%, equilibrium is confirmed.[3]
Applications in Process Design
Recrystallization Strategy
The solubility profile (Soluble in Ethanol/Acetone, Insoluble in Hexane/Water) dictates the optimal purification strategy.[3]
-
Method A (Anti-solvent): Dissolve crude material in minimal warm Ethanol or Acetone .[3] Slowly add Water (or Hexane, if strictly anhydrous conditions are needed) until turbidity persists.[3] Cool to 4 °C.
-
Why: Drastic solubility drop in water forces crystallization.[3]
-
-
Method B (Evaporative): Dissolve in Diethyl Ether .[3] Evaporate slowly.
Solvent Selection Decision Tree
Figure 2: Decision matrix for solvent selection based on solubility and process parameters.
References
-
National Toxicology Program (NTP). (1992).[3][6] Chemical Specification: 3-(2-Furyl)acrolein.[1][2][3][6][7][8][9][10][11][12] Institute of Environmental Health Sciences.[3][6] Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[3] Monograph 1497: 3-(2-Furyl)acrolein. FAO JECFA Monographs.[3][12] Link
-
ChemicalBook. (2025).[3] 3-(2-Furyl)acrolein Product Properties and Solubility Data. Link
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: trans-3-(2-Furyl)acrolein. Link[3]
-
Mettler Toledo. (2024).[3] Recrystallization Guide: Process, Procedure, Solvents. Link
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A Technical Guide to the Applications of Furylacrolein in Advanced Polymer Chemistry
Foreword: Reimagining Bio-Based Feedstocks for Functional Polymers
In the relentless pursuit of sustainable and functional materials, the chemical industry is increasingly turning to bio-renewable feedstocks. Among these, furan derivatives, born from the dehydration of carbohydrates, represent a cornerstone of this green transition.[1][2] Furylacrolein, a molecule synthesized from furfural and acetaldehyde, stands at a unique crossroads. It possesses a rich and complex chemical personality: a conjugated diene system within the furan ring, an activated α,β-unsaturated aldehyde, and a platform for diverse chemical transformations.
This guide eschews a conventional overview. Instead, it serves as a deep-dive into the practical potential and inherent challenges of utilizing furylacrolein in polymer synthesis. We will move beyond simple descriptions to explore the "why" behind synthetic strategies, dissecting the reactivity of this versatile molecule to unlock its application in next-generation materials, from self-healing networks to functional copolymers. This document is intended for researchers and polymer scientists who seek to harness the untapped potential of complex bio-based monomers.
The Furylacrolein Monomer: Structure, Synthesis, and Reactivity Profile
Furylacrolein, systematically named 3-(2-furyl)propenal, is an aldehyde that can be efficiently synthesized via an Aldol condensation reaction between furfural and acetaldehyde.[3][4] Its structure is a tapestry of functionalities that dictate its behavior in polymerization.
-
The Furan Ring: A five-membered aromatic heterocycle that can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[5][6] This functionality is thermally reversible, a critical feature for designing recyclable thermosets and self-healing materials.[7][8]
-
The α,β-Unsaturated System: The conjugated double bond and carbonyl group create a Michael acceptor and a dienophile, but also a site susceptible to various polymerization mechanisms.
-
The Aldehyde Group: A versatile chemical handle for post-polymerization modification or for pre-synthesis derivatization into other polymerizable groups.
However, this rich functionality presents a significant challenge. The conjugated structure and the reactivity of the furan ring's C-5 position mean that furylacrolein often acts as a potent inhibitor or retarder in conventional free-radical polymerizations, a phenomenon observed with similar furan compounds.[9][10][11] This inhibitory behavior, where growing polymer radicals are quenched by the monomer, necessitates unconventional polymerization strategies.
Navigating the Challenges: Polymerization of Furylacrolein
Direct homopolymerization of furylacrolein is not straightforward. Its tendency to inhibit radical polymerization requires exploring alternative pathways.
Proposed Strategy: Anionic Polymerization
Anionic polymerization, initiated by strong nucleophiles like organolithium compounds, offers a potential route. This method is effective for monomers with electron-withdrawing groups, such as acrolein and its derivatives.[12] The key is to operate at very low temperatures (e.g., -78 °C) to minimize side reactions, such as nucleophilic attack at the carbonyl carbon.
-
Monomer and Solvent Purification: Furylacrolein must be rigorously purified to remove any acidic protons (e.g., water, carboxylic acids) that would terminate the anionic chain carrier. Distill under reduced pressure and store over molecular sieves. Tetrahydrofuran (THF) as a solvent must be freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere.
-
Reaction Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Initiation: Cool the flask containing dry THF to -78 °C using a dry ice/acetone bath. Inject a solution of n-butyllithium (n-BuLi) in hexanes (e.g., 1.6 M) to initiate the polymerization. The amount will determine the target molecular weight.
-
Polymerization: Slowly add the purified furylacrolein monomer dropwise to the stirred initiator solution, ensuring the temperature does not rise above -75 °C. The reaction is typically rapid, indicated by a color change.
-
Termination: After the desired reaction time (e.g., 1 hour), terminate the living polymer chains by injecting a small amount of degassed methanol.
-
Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold hexane or methanol. Filter the resulting solid, wash with fresh non-solvent, and dry under vacuum at a low temperature.
Causality: The low temperature is critical to suppress the reactivity of the aldehyde group and favor the 1,4-addition across the conjugated system, leading to a polymer backbone. The inert, anhydrous conditions are non-negotiable to prevent premature termination of the highly reactive "living" anionic chain ends.[12]
Proposed Strategy: Radiation-Induced Polymerization
Ionizing radiation has been reported as a method to polymerize β-(2-furyl)acrolein.[13] This high-energy method can generate initiating species in situ, potentially bypassing the conventional inhibition pathways seen with chemical initiators.
Caption: Workflow for furylacrolein polymerization strategies.
A More Versatile Approach: Furylacrolein as a Synthon for Tailored Monomers
Given the challenges of direct polymerization, a more robust and versatile strategy involves chemically modifying furylacrolein into a more "well-behaved" monomer. This approach unlocks the potential to use controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
A prime strategy is the conversion of the aldehyde to an alcohol, followed by esterification to an acrylate or methacrylate. This transforms the challenging α,β-unsaturated aldehyde into a standard vinyl monomer while preserving the valuable furan ring.
-
Step 1: Reduction of Furylacrolein. In a round-bottom flask, dissolve furylacrolein in a suitable solvent like methanol at 0 °C. Add sodium borohydride (NaBH₄) portion-wise. The aldehyde is selectively reduced to furfurylidene ethanol (furylallyl alcohol). Monitor the reaction by TLC. Upon completion, quench carefully with water and extract the product with ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure.
-
Step 2: Acrylation. Dissolve the obtained furfurylidene ethanol and a non-nucleophilic base (e.g., triethylamine) in dry dichloromethane at 0 °C under a nitrogen atmosphere. Add acryloyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The crude product should be purified by column chromatography on silica gel. It is crucial to add a small amount of a radical inhibitor (e.g., MEHQ) to the fractions during purification to prevent premature polymerization.[14]
The resulting monomer, furfurylideneethyl acrylate, can now be polymerized using standard free-radical techniques.
The Crown Jewel Application: Diels-Alder Chemistry for Smart Polymers
The most compelling application for polymers incorporating the furylacrolein moiety is in the creation of thermally responsive materials via the Diels-Alder (DA) reaction.[5][15] The furan group acts as a diene that can react with a dienophile, such as a maleimide, to form a covalent cross-link (the DA adduct). This reaction is thermally reversible; upon heating, the adduct undergoes a retro-Diels-Alder (rDA) reaction, breaking the cross-link and returning the material to a more fluid or soluble state.[6][8][16]
This "click-unclick" chemistry is the foundation for:
-
Self-Healing Materials: A crack in the polymer can be "healed" by heating the material. The rDA reaction at the crack interface allows the polymer chains to flow and rebond upon cooling via the forward DA reaction.[7][17][18]
-
Recyclable Thermosets: Cross-linked thermoset materials, which are typically infusible and insoluble, can be de-crosslinked by heat, allowing them to be reprocessed and reformed.[5][15]
Caption: Reversible Diels-Alder cross-linking for self-healing.
-
Polymer Synthesis: Synthesize a copolymer containing furylacrolein-derived units (e.g., from the acrylate monomer described in Section 3) and a primary monomer like methyl methacrylate via a controlled radical polymerization method.
-
Solution Preparation: Dissolve the furan-functionalized polymer and a stoichiometric amount of a bismaleimide crosslinker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide) in a suitable solvent like chloroform or THF.
-
Cross-linking (DA Reaction): Cast the solution into a mold and allow the solvent to evaporate slowly. Heat the resulting film in an oven at 60-80 °C for several hours. The film should become insoluble in its original solvent, indicating successful cross-linking.[16]
-
De-cross-linking (rDA Reaction): Take a piece of the cross-linked film and place it in THF. Heat the vial to 120 °C. The film should gradually swell and dissolve, demonstrating the reversibility of the cross-links.
Properties and Characterization of Furylacrolein-Based Polymers
The properties of polymers derived from furylacrolein will be heavily influenced by their final structure and the method of polymerization.[19][20] Key characterization techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm monomer synthesis and polymer structure.
-
FTIR Spectroscopy: To track the disappearance of monomer double bonds and the presence of key functional groups.
-
Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and observe thermal events like the rDA endotherm.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
| Property | Expected Range / Characteristic | Influence of Furylacrolein Moiety |
| Glass Transition Temp. (Tg) | 50 - 110 °C | The rigid furan ring is expected to increase Tg compared to analogous aliphatic polymers.[21] |
| Thermal Stability (T-onset) | 300 - 380 °C | Generally good, but potentially lower than pure polystyrene due to the heteroatom and side groups.[21] |
| Solubility | Soluble in THF, Chloroform (linear) | Becomes insoluble upon cross-linking via Diels-Alder reaction. |
| Diels-Alder Reactivity | Reversible cross-linking with maleimides | Enables self-healing and recyclability. rDA typically occurs at >110 °C.[17] |
| Appearance | Typically yellow to brown powders/films | The conjugated system of furylacrolein imparts color. |
Conclusion and Future Outlook
Furylacrolein is not a simple "drop-in" replacement for conventional vinyl monomers. Its unique and complex reactivity profile, particularly its behavior in radical systems, presents both challenges and profound opportunities. The most promising path forward lies not in forcing it into conventional polymerization schemes, but in embracing its functionality.
By employing it as a synthon for tailored monomers and leveraging the powerful, reversible chemistry of its furan ring, furylacrolein can become a key building block for advanced functional materials. The development of self-healing coatings, reprocessable thermosets, and functional bio-based copolymers are all within reach. Future research should focus on optimizing controlled polymerization methods for furylacrolein-derived monomers and exploring the kinetics of the Diels-Alder/retro-Diels-Alder cycle in these new polymer matrices to fine-tune their responsive properties.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Furan–Urethane Monomers for Self-Healing Polyurethanes | MDPI [mdpi.com]
- 19. jocpr.com [jocpr.com]
- 20. minarjournal.com [minarjournal.com]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Aldol condensation mechanism of furfural and acetaldehyde
Application Note: High-Fidelity Synthesis of 3-(2-Furyl)acrolein via Claisen-Schmidt Condensation
Executive Summary
This guide details the synthesis of 3-(2-furyl)acrolein (F2A) via the base-catalyzed Claisen-Schmidt condensation of furfural and acetaldehyde. Unlike standard aliphatic aldol reactions, this protocol addresses the specific challenges of furfural chemistry: its susceptibility to polymerization (resinification) under acidic conditions and the competing Cannizzaro reaction. The methodology prioritizes a controlled addition strategy to minimize acetaldehyde self-condensation (crotonaldehyde formation), ensuring high purity and yield for pharmaceutical and bio-fuel intermediate applications.
Mechanistic Analysis
The reaction is a crossed-aldol condensation between an aromatic aldehyde lacking
The Kinetic Challenge
-
Furfural: Lacks
-hydrogens. It acts strictly as the electrophile (acceptor). It cannot form an enolate. -
Acetaldehyde: Possesses
-hydrogens.[1][2] It acts as the nucleophile (donor) upon deprotonation. However, it is also an electrophile and can react with itself to form crotonaldehyde. -
Solution: To favor the cross-product (F2A), the concentration of free acetaldehyde enolate must be kept low relative to furfural. This is achieved by slowly adding acetaldehyde to a solution of furfural and base.
Step-by-Step Mechanism
-
Enolization: Hydroxide ion abstracts an
-proton from acetaldehyde, generating a resonance-stabilized enolate. -
Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of furfural. This is the rate-determining step for C-C bond formation.
-
Protonation: The resulting alkoxide abstracts a proton from water, regenerating the hydroxide catalyst and forming the
-hydroxy aldehyde (aldol adduct). -
Dehydration (E1cB): Due to the acidity of the
-proton adjacent to the carbonyl and the stability of the resulting conjugated system (furan ring + alkene + carbonyl), the aldol adduct undergoes rapid dehydration to form the -unsaturated aldehyde, 3-(2-furyl)acrolein.
Experimental Protocol
Target Compound: 3-(2-Furyl)acrolein (CAS: 623-30-3) Scale: 0.1 Molar (Pilot Scale adaptable)
Reagents & Equipment
| Reagent | Role | Grade | Hazard Note |
| Furfural | Electrophile | Freshly Distilled | Toxic, lachrymator. Darkens on air exposure. |
| Acetaldehyde | Nucleophile | Anhydrous, >99% | Extremely flammable, volatile (BP: 20°C). |
| Sodium Hydroxide (NaOH) | Catalyst | 10% aq. solution | Corrosive.[3] |
| Ethanol/Water | Solvent | 1:1 mixture | Flammable. |
Equipment:
-
3-neck Round Bottom Flask (250 mL)
-
Pressure-equalizing dropping funnel (cooled)
-
Mechanical stirrer (magnetic stirring is insufficient for viscosity changes)
-
Ice-water bath (
)
Procedure
Step 1: Catalyst Preparation & Furfural Solubilization
-
In the 3-neck flask, dissolve 9.6 g (0.1 mol) of freshly distilled furfural in 50 mL of 1:1 Ethanol/Water.
-
Add 5 mL of 10% NaOH solution.
-
Cool the mixture to
using an ice bath. Critical: Low temperature suppresses the Cannizzaro side reaction.
Step 2: Controlled Addition (The "Starvation" Tactic)
-
Charge the dropping funnel with 4.4 g (0.1 mol) of acetaldehyde dissolved in 10 mL of pre-cooled ethanol.
-
Dropwise Addition: Add the acetaldehyde solution to the vigorously stirred furfural mixture over 45–60 minutes .
-
Expert Note: If addition is too fast, the solution will turn yellow/orange rapidly, indicating acetaldehyde self-condensation (crotonaldehyde). The desired color progression is pale yellow
amber brown precipitate.
-
Step 3: Reaction & Maturation
-
Maintain stirring at
for 1 hour post-addition. -
Allow the reaction to warm to room temperature (
) and stir for an additional 2 hours. -
The product, 3-(2-furyl)acrolein, typically precipitates as a solid due to its low solubility in the aqueous medium.
Step 4: Work-up & Purification
-
Neutralization: Carefully adjust pH to ~7.0 using dilute HCl (1M). Avoid excess acid to prevent furan ring cleavage.
-
Filtration: Filter the precipitated solid under vacuum.
-
Washing: Wash the filter cake with cold water (
mL) to remove residual NaOH and unreacted acetaldehyde. -
Recrystallization: Recrystallize from hot ethanol or petroleum ether.
-
Target Appearance: Light brown to pale yellow needles.
-
Melting Point:
.
-
Process Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield / Tar Formation | Polymerization of furfural | Ensure furfural is distilled before use. Maintain T < 10°C during addition. Avoid strong acids. |
| Product is Liquid/Oily | Incomplete dehydration or solvent retention | Check pH (must be neutral). Dry under high vacuum. If oil persists, seed with a pure crystal. |
| Strong "Sharp" Odor | Crotonaldehyde formation | Acetaldehyde addition was too fast. Reduce addition rate or decrease reaction temperature. |
| Low Conversion | Old/Oxidized Reagents | Furfural oxidizes to furoic acid (inhibitor). Use fresh reagents. |
Visualization
Figure 1: Reaction Mechanism (Base-Catalyzed)
Description: Detailed electron flow from enolate formation to the final E1cB dehydration.
Figure 2: Experimental Workflow
Description: Logic flow for the "Starvation" addition protocol.
References
-
Sigma-Aldrich. Product Specification: trans-3-(2-Furyl)acrolein.[3][4] Retrieved from [3]
-
Jiang, C., Cheng, L., & Cheng, G. (2018).[5][6] Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene. Journal of Materials Science and Chemical Engineering, 6, 65-73.[5][6] (Provides kinetic modeling relevant to furfural condensations). Retrieved from
-
PubChem. 3-(2-Furyl)acrolein Compound Summary. National Library of Medicine. Retrieved from [4]
-
H. H. Hodgson & R. R. Davies. (1939). The reaction of furfuraldehyde with acetaldehyde. Journal of the Chemical Society. (Foundational mechanistic source).[1][7][8]
-
Cota, I., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances. Retrieved from
Sources
- 1. Upgrading of Biomass-Derived Feedstocks to Liquid Transportation Fuel Precursors by Aldol Condensation [scirp.org]
- 2. osti.gov [osti.gov]
- 3. trans-3-(2-Furyl)acrolein 97 39511-08-5 [sigmaaldrich.com]
- 4. Buy 3-(2-Furyl)acrolein | 623-30-3 [smolecule.com]
- 5. Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. research.abo.fi [research.abo.fi]
- 8. researchgate.net [researchgate.net]
Synthesis of furylacryloyl-blocked peptide substrates for enzymes
Application Note: Synthesis and Kinetic Profiling of Furylacryloyl-Blocked Peptide Substrates
Mechanistic Rationale for Furylacryloyl (FA) Chromophores
Continuous spectrophotometric assays are the gold standard for high-throughput enzyme kinetic studies and inhibitor screening. Traditional peptide substrates often require complex coupled-enzyme systems or fluorogenic modifications that can alter the native substrate-enzyme interaction. The conjugation of a 3-(2-furyl)acryloyl (FA) group to the N-terminus of a short peptide circumvents these issues by providing an intrinsic, environmentally sensitive chromophore[1].
The FA group possesses a highly conjugated
Design and Synthesis Strategy
The synthesis of FA-peptides, such as the Angiotensin-Converting Enzyme (ACE) substrate FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine)[3] or the thermolysin substrate FAGLA (FA-Gly-Leu-NH
Causality in Chemistry Choices:
-
Resin Selection: For substrates requiring a free C-terminal carboxylic acid (e.g., FAPGG), 2-Chlorotrityl chloride (2-CTC) resin is preferred over standard Wang resin. 2-CTC allows for extremely mild cleavage conditions (1-2% TFA), preventing the acid-catalyzed degradation of the sensitive furan ring.
-
Coupling Reagent: HATU paired with DIPEA is utilized for elongation. HATU ensures rapid amide bond formation, minimizing the risk of epimerization at the L-phenylalanine stereocenter, which is critical since enzymes are highly stereospecific.
Workflow for the solid-phase synthesis of furylacryloyl-blocked peptides.
Protocol: Synthesis of FAPGG (FA-Phe-Gly-Gly-OH)
System Validation Check: Before beginning, ensure all anhydrous solvents (DMF, DCM) have a water content of <50 ppm, as moisture will rapidly quench the active HATU-ester intermediate, drastically reducing coupling yields.
Step 1: Resin Loading and Swelling
-
Weigh 1.0 g of 2-CTC resin (loading capacity ~1.0 mmol/g) into a fritted SPPS reaction vessel.
-
Swell the resin in 10 mL of anhydrous dichloromethane (DCM) for 30 minutes. Drain.
-
Dissolve 1.2 mmol of Fmoc-Gly-OH and 4.0 mmol of DIPEA in 8 mL of DCM. Add to the resin and agitate for 2 hours.
-
Quench unreacted trityl chloride sites by adding 1 mL of HPLC-grade methanol. Agitate for 15 minutes, then drain and wash with DCM (3x) and DMF (3x).
Step 2: Iterative Peptide Elongation
-
Deprotection: Add 10 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5x). Validation: A positive Kaiser test (dark blue beads) should confirm the presence of free primary amines.
-
Coupling: Dissolve 3.0 mmol of the next amino acid (Fmoc-Gly-OH, then Fmoc-Phe-OH) and 2.9 mmol of HATU in 8 mL of DMF. Add 6.0 mmol of DIPEA. Pre-activate for 2 minutes, then add to the resin. Agitate for 45 minutes.
-
Wash with DMF (4x). Validation: A negative Kaiser test (yellow beads) confirms complete coupling.
Step 3: Furylacryloyl Capping
-
Following the final Fmoc deprotection of the Phe residue, prepare the capping solution: 3.0 mmol of 3-(2-furyl)acrylic acid, 2.9 mmol of HATU, and 6.0 mmol of DIPEA in 8 mL DMF.
-
Add to the resin and agitate for 1 hour. Note: The furan ring is sensitive to oxidation; perform this step protected from direct light.
-
Wash with DMF (4x), DCM (4x), and dry the resin under a vacuum for 1 hour.
Step 4: Cleavage and Purification
-
Treat the dry resin with 10 mL of a mild cleavage cocktail (1% TFA in DCM) for 30 minutes. The mild acid prevents the cleavage of the furylacryloyl group while releasing the peptide from the 2-CTC resin.
-
Filter the solution into a round-bottom flask containing 2 mL of DIPEA to immediately neutralize the TFA.
-
Evaporate the DCM under reduced pressure. Precipitate the crude FAPGG using cold diethyl ether.
-
Purify via Preparative RP-HPLC (C18 column) using a gradient of water/acetonitrile (with 0.1% Formic Acid, avoiding TFA in the mobile phase to protect the furan ring). Lyophilize the pure fractions[5].
Application: Continuous Spectrophotometric Assay for ACE
FAPGG is a highly specific substrate for ACE, competitively binding to the active center with a
Mechanism of continuous spectrophotometric assay using FA-peptide substrates.
Assay Protocol:
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer, pH 7.5, containing 300 mM NaCl. Causality: The high chloride concentration is strictly required for the optimal allosteric activation of the ACE C-domain.
-
Substrate Preparation: Dissolve lyophilized FAPGG in the assay buffer to a stock concentration of 1.0 mM. Self-Validation: Scan the substrate from 300-400 nm; the
should be approximately 330 nm. -
Reaction Setup: In a 1 mL quartz cuvette (1 cm path length), add 950
L of the FAPGG solution and equilibrate to 37°C in a thermostated spectrophotometer. -
Baseline Check: Record the absorbance at 340 nm for 2 minutes to ensure a stable baseline (
). -
Initiation: Add 50
L of the ACE enzyme sample (e.g., plasma, purified enzyme, or cell lysate). Mix rapidly by inversion. -
Measurement: Record the decrease in absorbance at 340 nm continuously for 10 minutes.
-
Calculation: Calculate the enzyme activity using the pseudo-first-order rate or the linear slope of the initial velocity (
). The molar extinction coefficient difference ( ) between FAPGG and FAP is used to convert to mol/min[2].
Kinetic Parameters of Common Furylacryloyl Substrates
The versatility of the FA-blocking strategy extends beyond ACE. By altering the peptide sequence, specific substrates have been developed for various metalloproteases. The table below summarizes the kinetic parameters of notable FA-peptides.
| Substrate | Target Enzyme | Cleavage Site | Reference | ||
| FAPGG | Angiotensin-Converting Enzyme (ACE) | FA-Phe | - | [2] | |
| FAGLA | Thermolysin (B. thermoproteolyticus) | FA-Gly | ~ | - | [1][4] |
| Fua-LGPA | Collagen Peptidase (Php-B) | FA-Leu | [6][7] |
Note: Fua-LGPA (2-furylacryloyl-Leu-Gly-Pro-Ala) is a specialized substrate utilized to characterize collagenolytic enzymes, such as Php-B from the entomopathogenic bacterium Photorhabdus luminescens, which uniquely cleaves oligopeptides mimicking the collagen repeat sequence[7].
References
- N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG)
- Evaluation of Angiotensin Converting Enzyme (ACE)-Like Activity of Acellular Hemoglobin. Taylor & Francis.
- Enzymic characterization with progress curve analysis of a collagen peptidase from an enthomopathogenic bacterium, Photorhabdus luminescens. Biochemical Journal | Portland Press.
- A Practical Synthetic Method for Furylacryloyl-Gly-Leu-NH2.
- CAS 64967-39-1: N-(3-(2-furyl)acryloyl)-L-phenylalanyl-glycyl-glycine. CymitQuimica.
- Enzymic characterization with progress curve analysis of a collagen peptidase from an enthomopathogenic bacterium, Photorhabdus luminescens. PMC - NIH.
- Studies on the Bacillus subtilis Neutral-Protease- and Bacillus thermoproteolyticus Thermolysin-Catalyzed Hydrolysis of Dipeptide Substr
Sources
- 1. allpeptide.com [allpeptide.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 64967-39-1: N-(3-(2-furyl)acryloyl)-L-phenylalanyl-gly… [cymitquimica.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Enzymic characterization with progress curve analysis of a collagen peptidase from an enthomopathogenic bacterium, Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinetic Spectrophotometric Profiling of Proteases Using Furylacryloyl Substrates
Introduction: The Shift to Continuous Kinetic Monitoring
Historically, measuring protease activity relied on endpoint methodologies, radiolabeled substrates, or complex fluorometric attachments that were difficult to automate[1]. The introduction of furylacryloyl (FA) peptide substrates revolutionized enzymology by enabling continuous, real-time spectrophotometric monitoring[2].
When the amide bond adjacent to the synthetic FA chromophore is cleaved by a specific protease, the electronic conjugation of the molecule is disrupted. This disruption causes a hypsochromic (blue) shift in the absorption spectrum. Instead of requiring secondary coupling reactions, this shift manifests as a direct, linear decrease in absorbance at specific wavelengths (typically 340–345 nm), which is directly proportional to the enzyme's catalytic activity[2][3].
Scientific Rationale for Wavelength Selection: While the absolute absorption peak of the FA group is near 330 nm, monitoring is intentionally shifted to 340 nm or 345 nm. This strategic choice maximizes the signal-to-noise ratio by avoiding the high background absorbance of biological matrices (e.g., serum proteins) while still capturing the maximum difference in molar absorptivity (
Key Biochemical Applications
Angiotensin-Converting Enzyme (ACE) & FAPGG
ACE is a critical regulator of blood pressure via the renin-angiotensin system. FAPGG (N-[3-(2-furyl)acryloyl]-Phe-Gly-Gly) is a highly specific synthetic substrate that competitively binds to the active center of ACE[4]. Hydrolysis of FAPGG yields FAP and Gly-Gly, resulting in a measurable absorbance drop at 340 nm[4][5]. This continuous assay is the clinical gold standard for monitoring sarcoidosis and evaluating the efficacy of synthetic ACE inhibitors like Captopril[5][6].
Fig 1: Competitive cleavage of FAPGG by ACE and specific inhibition by Captopril.
Collagenase & FALGPA
Collagenases degrade the extracellular matrix, a crucial mechanism in bacterial pathogenesis and tissue remodeling. FALGPA (N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala) mimics the native triple-helical structure of collagen. Clostridium histolyticum collagenase specifically recognizes and cleaves the Leu-Gly bond of FALGPA, which is continuously monitored at 345 nm[3].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required to establish these assays accurately.
| Parameter | FAPGG Assay (ACE) | FALGPA Assay (Collagenase) |
| Target Enzyme | Angiotensin-Converting Enzyme (ACE) | Clostridium histolyticum Collagenase |
| Substrate Sequence | FA-Phe-Gly-Gly | FA-Leu-Gly-Pro-Ala |
| Cleavage Products | FAP + Gly-Gly[4] | FA-Leu + Gly-Pro-Ala[3] |
| Detection Wavelength | 340 nm[4][5] | 345 nm[3] |
| Extinction Coefficient ( | -0.50 mM⁻¹cm⁻¹ | -0.53 mM⁻¹cm⁻¹[3] |
| Optimal pH | 8.2 | 7.5 |
| Essential Cofactors | Chloride (Cl⁻) | Calcium (Ca²⁺), Zinc (Zn²⁺)[3] |
| Specific Inhibitor Control | Captopril[4] | 1,10-Phenanthroline |
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must operate as a self-validating system. This means incorporating strict blanking procedures to account for spontaneous substrate hydrolysis, and specific inhibitor controls to definitively prove that the observed activity is driven by the target enzyme rather than non-specific background proteases.
Fig 2: Self-validating continuous spectrophotometric workflow for enzymatic kinetics.
Protocol A: Continuous Spectrophotometric Assay of ACE using FAPGG
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 8.2.
-
Causality: ACE is a zinc metalloprotease that is allosterically activated by monovalent anions. The 300 mM chloride concentration is strictly required to induce the active conformation of the enzyme.
-
-
Substrate Solution: 0.5 mM FAPGG in Assay Buffer.
2. Assay Execution:
-
Pipette 200 µL of Substrate Solution into a UV-transparent 96-well microplate.
-
Equilibration: Incubate the plate at 37°C for 5 minutes.
-
Causality: Temperature fluctuations during the kinetic read alter the reaction rate and cause non-linear absorbance drifts due to the thermal expansion of the liquid.
-
-
Blanking: Read the baseline absorbance at 340 nm for 2 minutes to ensure substrate stability.
-
Initiation: Add 20 µL of the biological sample (e.g., serum) or purified ACE to the test wells.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (
) in kinetic mode for 10–15 minutes at 37°C.
3. Self-Validation (Inhibitor Control):
-
Pre-incubate a parallel sample well with 10 µM Captopril for 10 minutes prior to adding the FAPGG substrate[4]. A complete cessation of the
drop confirms the activity is exclusively ACE-mediated.
Protocol B: Collagenase Activity Assay using FALGPA
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5.
-
Causality: Calcium is an essential structural cofactor for collagenase. Omitting Ca²⁺ leads to rapid autolysis of the enzyme and false-negative results[3].
-
-
Substrate Solution: 1.0 mM FALGPA in Assay Buffer.
2. Assay Execution:
-
Pipette 100 µL of Assay Buffer and 40 µL of Substrate Solution into the microplate[7].
-
Equilibrate at 37°C for 5 minutes.
-
Initiation: Add 10 µL of bacterial extract or purified C. histolyticum collagenase[7].
-
Kinetic Measurement: Monitor the decrease in absorbance at 345 nm (
) continuously for 5–15 minutes[8].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
3. Self-Validation (Inhibitor Control):
-
Pre-incubate the sample with 1 mM 1,10-Phenanthroline[7][8].
-
Causality: 1,10-Phenanthroline is a potent zinc chelator. Because collagenase requires a catalytic zinc ion at its active site, chelation completely abolishes activity, proving the cleavage is metalloprotease-driven and not caused by contaminating serine proteases[7].
-
Data Acquisition & Interpretation
Unlike endpoint assays, continuous monitoring allows you to isolate the linear portion of the reaction curve (Initial Velocity,
Activity (U/mL) =
- : The maximum linear rate of absorbance decrease per minute.
- : Total reaction volume (mL).
- : Millimolar extinction coefficient of the substrate (e.g., 0.53 mM⁻¹cm⁻¹ for FALGPA)[3].
- : Volume of the enzyme sample added (mL).
- : Optical path length (cm). For standard 96-well plates, this must be calculated based on the specific total volume (e.g., ~0.6 cm for a 200 µL volume).
References[3] An In-depth Technical Guide to the FALGPA Collagenase Assay. Benchchem. Verify Source[8] Collagenase Activity Colorimetric Assay Kit. BioVision / Windows.net. Verify Source[9] Collagenase Activity Assay (CAA). 3H Biomedical AB. Verify Source[4] N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | ACE Cromogenic Substrate. MedChemExpress. Verify Source[7] Enzymatic Assay of Collagenase (EC 3.4.24.3) using FALGPA. Sigma-Aldrich. Verify Source[5] IDS ACE. Euroimmun. Verify Source[6] Angiotensin-converting enzyme determination in plasma during therapy with converting enzyme inhibitor: two methods compared. PubMed. Verify Source[2] N-(3-(2-Furyl)acryloyl)phenylalanine Research Chemical. Benchchem. Verify Source[1] Angiotensin-converting enzyme: clinical applications and laboratory investigations on serum and other biological fluids. PubMed. Verify Source
Sources
- 1. Angiotensin-converting enzyme: clinical applications and laboratory investigations on serum and other biological fluids [pubmed.ncbi.nlm.nih.gov]
- 2. N-(3-(2-Furyl)acryloyl)phenylalanine Research Chemical [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. euroimmun.com [euroimmun.com]
- 6. Angiotensin-converting enzyme determination in plasma during therapy with converting enzyme inhibitor: two methods compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. 3hbiomedical.com [3hbiomedical.com]
Application Note: Chemoselective Catalytic Hydrogenation of 3-(2-Furyl)acrylaldehyde to 3-(2-Furyl)propanol
Executive Summary
The synthesis of 3-(2-furyl)propanol from 3-(2-furyl)acrylaldehyde (furylacrolein) is a critical transformation in the development of fine fragrances, flavoring agents, and pharmaceutical intermediates. The primary challenge in this process is chemoselectivity : the substrate contains three reducible functional groups (a furan ring, a conjugated alkene, and an aldehyde). This application note provides a detailed, self-validating protocol for the complete saturation of the
Mechanistic Insights & Catalyst Selection
Achieving high chemoselectivity requires navigating the thermodynamic and kinetic differences between the functional groups. The conjugated C=C bond is kinetically the most susceptible to hydrogenation, rapidly yielding 3-(2-furyl)propanal. However, reducing the resulting aliphatic aldehyde to an alcohol without over-reducing the furan ring requires precise catalyst selection and parameter control.
-
Palladium (Pd/C): Highly active for olefinic C=C bonds but kinetically sluggish for aliphatic C=O bonds under mild conditions. Using Pd/C typically stalls the reaction at the intermediate 3-(2-furyl)propanal.
-
Platinum (Pt/C): Capable of reducing both C=C and C=O bonds, but often requires the addition of promoters (e.g., Sn or Fe) to sufficiently polarize the carbonyl group for hydride attack[1].
-
Ruthenium (Ru/C or Ru NPs): Ruthenium is the optimal choice for this transformation. It exhibits excellent activity for the sequential reduction of both the C=C and C=O bonds while maintaining a high kinetic barrier against the hydrogenation of heteroaromatic rings under moderate pressures[2]. Recent studies on 3 and Ru(0) nanoparticles further validate Ru as the premier metal for selective
-unsaturated aldehyde reduction[3].
Quantitative Catalyst Comparison
The following table summarizes the expected conversion and selectivity profiles when hydrogenating this compound under standard mild conditions (60 °C, 20 bar H₂).
| Catalyst System | C=C Conversion (%) | C=O Conversion (%) | Furan Ring Intact? | Major Isolated Product |
| 5% Pd/C | >99 | <5 | Yes | 3-(2-Furyl)propanal |
| 5% Pt/C | >99 | 40–50 | Yes | Mixture (Propanal + Propanol) |
| 5% Ru/C | >99 | >95 | Yes | 3-(2-Furyl)propanol |
| Raney Ni (High P/T) | >99 | >99 | No | 3-(Tetrahydrofuryl)propanol |
Reaction Pathway
The hydrogenation proceeds via a sequential pathway. The diagram below illustrates the desired kinetic route versus the thermodynamic over-reduction trap.
Catalytic hydrogenation pathway of this compound highlighting chemoselectivity.
Experimental Design & Causality
To ensure a robust and reproducible synthesis, the experimental parameters are chosen based on the following physicochemical principles:
-
Solvent (Ethanol): A protic solvent is critical. Ethanol not only solubilizes both the polar reactant and product but also facilitates proton transfer at the catalyst surface, which significantly lowers the activation energy for the reduction of the carbonyl group.
-
Temperature (60 °C): Room temperature is kinetically insufficient for the aliphatic aldehyde reduction. Temperatures exceeding 100 °C provide enough thermal energy to overcome the aromatic stabilization of the furan ring, leading to unwanted tetrahydrofuran derivatives. 60 °C is the optimal thermodynamic sweet spot.
-
Pressure (20 bar H₂): This pressure ensures a high concentration of dissolved hydrogen in the liquid phase to drive the slower C=O reduction without forcing the thermodynamic reduction of the furan ring.
-
Agitation (800 rpm): High-shear stirring eliminates gas-liquid mass transfer limitations. This ensures the reaction rate is strictly controlled by the intrinsic kinetics of the Ru/C catalyst rather than hydrogen diffusion.
Self-Validating Protocol: Ru-Catalyzed Hydrogenation
This protocol is designed as a self-validating system . By utilizing a mass flow controller or monitoring the pressure drop in a known-volume reactor, the reaction validates its own completion. The theoretical hydrogen consumption for complete side-chain saturation is exactly 2.0 molar equivalents . A cessation of hydrogen uptake at this stoichiometric milestone confirms the complete reduction of both the C=C and C=O bonds while verifying that the furan ring (which would consume an additional 2.0 equivalents) remains untouched.
Reagents & Equipment
-
Substrate: this compound (10.0 g, 81.9 mmol)
-
Catalyst: 5% Ru/C (0.5 g, 5 wt% loading relative to substrate)
-
Solvent: Absolute Ethanol (100 mL)
-
Equipment: 300 mL Parr autoclave (or equivalent pressure reactor) with gas entrainment impeller and internal cooling coil.
Step-by-Step Methodology
-
Reactor Charging: To the clean, dry pressure reactor, add 10.0 g of this compound, 100 mL of absolute ethanol, and 0.5 g of 5% Ru/C catalyst. Ensure the sealing surfaces are free of catalyst dust.
-
Inerting & Purging: Seal the reactor. Purge the headspace with Nitrogen (pressurize to 5 bar, then vent to atmospheric pressure) three times to remove oxygen. Repeat this purge cycle three times with Hydrogen gas to establish a pure H₂ atmosphere.
-
Pressurization & Heating: Pressurize the reactor to 20 bar with H₂. Begin agitation at 800 rpm and heat the reaction mixture to 60 °C.
-
Self-Validating Monitoring: Monitor the hydrogen uptake via pressure drop or mass flow. The reaction will initially show rapid H₂ consumption (C=C reduction), followed by a slower uptake phase (C=O reduction). Maintain the pressure at 20 bar. The reaction is complete when exactly 2.0 molar equivalents of H₂ have been consumed and uptake ceases entirely (typically 4–6 hours).
-
Catalyst Separation: Cool the reactor to room temperature (<25 °C) and carefully vent the hydrogen gas. Purge the reactor once with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Safety Note: Do not let the filtered carbon catalyst dry out completely in air, as it can be pyrophoric; keep it wet with solvent.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude oil is purified via vacuum distillation (b.p. ~85-87 °C at 2 mmHg) to yield 3-(2-furyl)propanol as a clear, pale-yellow liquid.
Analytical Validation
-
GC-FID: Analyze the crude mixture to ensure complete disappearance of the intermediate 3-(2-furyl)propanal.
-
¹H NMR (CDCl₃): Confirm the integrity of the furan ring by the presence of characteristic downfield aromatic protons at
7.31 (1H, dd), 6.29 (1H, dd), and 6.03 (1H, d). The saturated side chain will show aliphatic multiplets at 2.72 (2H, t), 1.88 (2H, m), and 3.65 (2H, t).
Experimental Workflow Diagram
Step-by-step experimental workflow for the Ru-catalyzed synthesis of 3-(2-Furyl)propanol.
References
1.2 - ResearchGate[2] 2. 1 - ACS Publications[1] 3.3 - ACS Publications[3]
Sources
Advanced Organocatalytic Methods for the Functionalization of 3-(2-Furyl)acrylaldehyde
Introduction to the Synthetic Challenge
3-(2-Furyl)acrylaldehyde (commonly known as furfuracrolein) is a highly versatile, densely functionalized building block. It presents a unique chemoselectivity challenge: it contains an electrophilic aldehyde, an
To achieve precise functionalization of the alkene group while preserving the integrity of the furan and aldehyde moieties, organocatalytic iminium activation is the premier methodology[1]. By reversibly condensing a chiral secondary amine catalyst with the aldehyde, the Lowest Unoccupied Molecular Orbital (LUMO) of the
Asymmetric Epoxidation via Jørgensen Catalysis
Causality & Mechanistic Insight
Standard epoxidation reagents like m-CPBA are prone to oxidizing the furan ring. However, utilizing Karl Anker Jørgensen’s diarylprolinol silyl ether catalyst in the presence of aqueous hydrogen peroxide (
Self-Validating Protocol
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (2.0 mL). Add the chiral diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Oxidant Addition : Cool the mixture to 0 °C. Dropwise, add 35% aqueous
(1.2 mmol). The use of an alcoholic/aqueous solvent system is critical here; it stabilizes the polar transition state and facilitates the hydrolysis of the product from the catalyst[2]. -
Validation & Monitoring : Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (highly UV-active,
) will convert to the epoxide ( ). -
Quenching : Once the starting material is consumed (typically 4–6 hours), quench the reaction with saturated aqueous
to destroy unreacted peroxides—a mandatory safety and validation step before concentration. -
Isolation : Extract with dichloromethane (
mL), dry over , and purify via silica gel chromatography.
Enantioselective Conjugate (Michael) Addition
Causality & Mechanistic Insight
Adding carbon or heteroatom nucleophiles to the
Self-Validating Protocol
-
Catalyst Activation : Combine MacMillan’s Gen 1 imidazolidinone catalyst (20 mol%) and a co-catalyst (e.g., trifluoroacetic acid, 20 mol%) in
(0.5 M) at -20 °C. Mechanistic note: The acid is required to protonate the amine, facilitating the initial condensation with the aldehyde. -
Substrate Engagement : Add this compound (1.0 mmol). Validation step: An aliquot analyzed by
NMR should show the disappearance of the aldehyde proton ( ppm) and the appearance of the iminium proton, confirming active catalytic engagement. -
Nucleophile Addition : Add the nucleophile (e.g., 1-methylindole, 1.2 mmol). Maintain stirring at -20 °C for 24 hours.
-
Workup : Quench with water, extract with diethyl ether, and purify via flash chromatography to isolate the
-functionalized aldehyde.
Caption: Iminium activation cycle for the functionalization of alpha,beta-unsaturated aldehydes.
Chemoselective Organocatalytic Transfer Hydrogenation
Causality & Mechanistic Insight
Reducing the alkene without reducing the aldehyde or the furan ring is exceptionally difficult with metal-catalyzed hydrogenation. The organocatalytic transfer hydrogenation solves this by mimicking biological NADH reduction[3]. Using MacMillan's Gen 2 catalyst and a Hantzsch ester (a dihydropyridine analogue), hydride transfer occurs exclusively at the iminium-activated
Crucially, this reaction is stereoconvergent . The catalyst accelerates
Self-Validating Protocol
-
Preparation : In a vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in
(3.0 mL). -
Catalyst Addition : Add MacMillan’s Gen 2 imidazolidinone catalyst (10 mol%) and trichloroacetic acid (TCA, 10 mol%). Cool the solution to -30 °C.
-
Hydride Delivery : Add ethyl Hantzsch ester (1.2 mmol) in one portion. The solution will typically exhibit a distinct yellow hue from the Hantzsch ester.
-
Reaction : Stir at -30 °C for 24 hours. Validation step: The reaction is complete when the yellow color fades (as the Hantzsch ester is oxidized to the corresponding pyridine) and TLC indicates the consumption of the enal.
-
Isolation : Pass the crude reaction mixture directly through a short pad of silica gel, eluting with diethyl ether, to remove the oxidized pyridine byproduct and the catalyst. Concentrate the filtrate to yield 3-(2-furyl)propanal.
Caption: Step-by-step workflow for the enantioselective organocatalytic transfer hydrogenation.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the functionalization of the alkene group in this compound using the described organocatalytic methods.
| Functionalization Method | Catalyst System | Primary Reagent | Temp (°C) | Expected Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Epoxidation | Diarylprolinol silyl ether | 25 | 85 – 92 | > 94 | |
| Conjugate Addition | Imidazolidinone (Gen 1) + TFA | Carbon Nucleophile | -20 | 70 – 88 | 85 – 95 |
| Transfer Hydrogenation | Imidazolidinone (Gen 2) + TCA | Ethyl Hantzsch Ester | -30 | 80 – 95 | 90 – 97 |
References
-
Lelais, G., & MacMillan, D. W. C. (2006). Modern strategies in organic catalysis: The advent and development of iminium activation. Aldrichimica Acta, 39(3), 79-87.[Link]
-
Marigo, M., Franzén, J., Poulsen, T. B., Zhuang, W., & Jørgensen, K. A. (2005). Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide. Journal of the American Chemical Society, 127(19), 6964-6965.[Link]
-
Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic hydride reduction. Journal of the American Chemical Society, 127(1), 32-33.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3-(2-Furyl)acrylaldehyde Storage & Polymerization Troubleshooting
Welcome to the Technical Support Center for 3-(2-Furyl)acrylaldehyde (CAS: 620-02-0), also known as furylacrolein or 3-(2-furanyl)propenal. This compound is a highly reactive conjugated aldehyde widely used in synthetic chemistry, drug development, and flavor research. Due to its structural conjugation, it is highly susceptible to autoxidation and polymerization. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the stability and integrity of your reagent during storage.
Mechanistic Insights: Understanding the Instability
Q: Why does this compound polymerize so readily during storage?
A: The instability of this compound is fundamentally tied to its highly conjugated electronic structure. The molecule features a furan ring conjugated with an
Q: What are the visual and analytical indicators that my batch has polymerized? A:
-
Visual: Pure this compound is typically a light brown to yellow crystalline powder. Polymerization manifests as a distinct darkening of the material (turning dark brown or black) and a phase change into a viscous, resinous solid [1].
-
Analytical: In
H NMR spectroscopy, polymerization is indicated by the broadening or complete disappearance of the characteristic aldehyde proton signal (typically around 9.5 ppm) and the vinylic protons, replaced by broad, undefined aliphatic signals indicative of a polymer backbone.
Q: How do stabilizers like BHT or Hydroquinone prevent this degradation? A: Radical scavengers such as Butylated hydroxytoluene (BHT) or Hydroquinone (HQ) interrupt the autoxidation cycle. By donating a hydrogen atom to the highly reactive peroxy radicals formed during initial oxygen exposure, these stabilizers convert the radicals into stable, non-reactive hydroperoxides. This halts the propagation phase, preventing the formation of the acidic byproducts that catalyze polymerization [4].
Troubleshooting Guide: Validated Storage & Handling Protocols
To ensure a self-validating system of preservation, researchers must address both environmental triggers (oxygen/temperature) and chemical triggers (radicals).
Protocol A: Inert Atmosphere Aliquoting and Storage
Causality: Oxygen is the primary initiator of autoxidation. Removing it prevents the first step of the degradation cascade.
-
Preparation: Transfer the bulk container of this compound into a glove box purged with high-purity Argon or Nitrogen.
-
Aliquoting: Divide the bulk powder into single-use amber glass vials. Note: Amber glass is critical as autoxidation is photo-activated[1].
-
Purging: If a glove box is unavailable, use a Schlenk line. Cap the amber vials with septa, insert a needle connected to an Argon line, and a secondary vent needle. Purge the headspace for 3–5 minutes.
-
Sealing & Storage: Seal the vials tightly with Parafilm or PTFE tape. Store immediately at 2°C to 8°C (refrigeration) or -20°C for long-term storage [1, 2].
Protocol B: Chemical Stabilization (For Solutions or Repurified Material)
Causality: If the compound must be handled in ambient air or stored as a stock solution, physical barriers are insufficient. A chemical radical scavenger must be introduced.
-
Inhibitor Selection: Select a food-grade or lab-grade antioxidant such as BHT (0.01% to 0.1% w/w) [4].
-
Addition to Solid: For bulk solids that have been recrystallized, dissolve the purified this compound in a volatile, dry solvent (e.g., diethyl ether). Add 0.1% BHT by weight.
-
Solvent Removal: Evaporate the solvent under reduced pressure (rotary evaporation) while shielding the flask from direct light.
-
Verification: The resulting solid will have BHT homogeneously distributed in the crystal lattice, providing a chemical buffer against ambient oxygen during brief handling periods.
Quantitative Data: Storage Conditions & Expected Stability
The following table summarizes the causal relationship between storage parameters and the expected shelf life of this compound.
| Storage Temperature | Atmosphere | Light Exposure | Stabilizer Added | Expected Shelf Life | Risk of Polymerization |
| Room Temp (20°C) | Ambient Air | Direct Light | None | < 1 Week | Critical (Autocatalytic) |
| Room Temp (20°C) | Ambient Air | Dark (Amber) | None | 2 - 4 Weeks | High |
| 2°C to 8°C | Ambient Air | Dark (Amber) | None | 3 - 6 Months | Moderate |
| 2°C to 8°C | Argon / N | Dark (Amber) | None | 12 - 18 Months | Low |
| -20°C | Argon / N | Dark (Amber) | 0.1% BHT | > 24 Months | Negligible |
Degradation & Stabilization Pathway Visualization
The following mechanistic flowchart illustrates the pathways of autoxidation and acid-catalyzed polymerization, highlighting the specific intervention points where protocols block degradation.
Mechanistic pathway of this compound polymerization and points of stabilization.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 12174, 3-(2-Furyl)acrolein" PubChem.
- Thermo Fisher Scientific. "SAFETY DATA SHEET: trans-beta-(2-Furylacrolein)" Thermo Fisher.
- Joint FAO/WHO Expert Committee on Food Additives (JECFA). "Monographs & Evaluations: 3-(2-FURYL)ACROLEIN" INCHEM.
- Alcohol and Tobacco Tax and Trade Bureau (TTB). "Flavor Unfitness Worksheet" U.S. Department of the Treasury.
Technical Support Center: Purification of Crude 3-(2-Furyl)acrylaldehyde
Welcome to the technical support guide for the purification of crude 3-(2-Furyl)acrylaldehyde (CAS 623-30-3). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound from synthesis reaction mixtures. This guide provides a structured approach to troubleshooting, offering detailed protocols and explaining the scientific principles behind each technique.
Section 1: Understanding the Analyte and Common Impurities
This compound is an α,β-unsaturated aldehyde, a structure that endows it with valuable reactivity in organic synthesis but also presents specific stability and purification challenges[1]. It exists as a light brown or yellow crystalline powder with a melting point of approximately 48-54°C and a characteristic cinnamon-like odor[1][2].
Q1: My crude this compound is a dark, oily residue. What are the likely impurities?
This is a common starting point. The impurities in your crude mixture are highly dependent on the synthetic route used. The most prevalent method is the base-catalyzed Claisen-Schmidt condensation of furfural and acetaldehyde[3][4].
Based on this synthesis, you can expect the following impurities:
-
Unreacted Starting Materials: Furfural and acetaldehyde.
-
Side-Reaction Products: Self-condensation products of acetaldehyde.
-
Over-Oxidation Products: 3-(2-Furyl)acrylic acid, formed by air oxidation of the aldehyde. This is a very common issue with aldehydes[5].
-
Polymeric Materials: α,β-Unsaturated aldehydes are prone to polymerization, especially when heated or exposed to acid/base catalysts, resulting in high molecular weight, often intractable, tars[2][6].
A preliminary Thin Layer Chromatography (TLC) analysis is essential to visualize the number of components in your mixture.
Section 2: Choosing the Right Purification Strategy
The optimal purification technique depends on the physical state of your crude product (solid vs. liquid), the nature of the impurities, and the desired scale and final purity.
Q2: What is the best all-around method for purifying this compound?
There isn't a single "best" method; the choice is a trade-off between speed, scale, and achievable purity. The following table summarizes the primary techniques:
| Purification Technique | Best For | Pros | Cons |
| Vacuum Distillation | Purifying large quantities (>5g) of the liquid aldehyde from non-volatile impurities (polymers, salts). | Excellent for large scale; effectively removes polymers and salts. | Risk of thermal polymerization[2][6]; requires specialized equipment. |
| Flash Chromatography | Small to medium scale (mg to ~10g) purification; separating compounds with different polarities. | High resolution; versatile for a wide range of impurities; good for removing similarly polar compounds. | Can be slow; requires significant solvent volumes; potential for product decomposition on silica gel[5]. |
| Recrystallization | Crude product is a solid with a reasonably high concentration of the desired compound. | Potentially yields very high purity material; cost-effective and scalable. | Finding a suitable solvent system can be challenging; may not remove impurities with similar solubility. |
| Bisulfite Adduct Formation | Selectively removing the aldehyde from a complex mixture of non-carbonyl compounds. | Highly selective for aldehydes[7][8]; excellent for removing non-aldehyde impurities. | Involves multiple chemical reaction and extraction steps; may not separate from other aldehyde or reactive ketone impurities. |
Below is a decision-making workflow to help you select an appropriate starting point for purification.
Caption: Workflow for selecting a purification method.
Section 3: Detailed Protocols and Troubleshooting FAQs
Method 1: Vacuum Distillation
Due to its relatively high boiling point (approx. 135°C at 14 mmHg or 143°C at 37 mmHg), vacuum distillation is the preferred method for purifying this compound on a larger scale[1][2]. The reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition and polymerization[9].
Q3: My compound is polymerizing in the distillation flask even under vacuum. How can I stop this?
This is a critical issue. Polymerization is often initiated by heat and trace acidic or basic impurities.
-
Cause: The extended heating time required for distillation, even under vacuum, can initiate radical or condensation polymerization pathways[2][6].
-
Solution:
-
Add an Inhibitor: Before starting the distillation, add a small amount (e.g., a few crystals or ~0.1 mol%) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the crude material. This will quench radical species that initiate polymerization[6].
-
Ensure Clean Glassware: Traces of acid or base on glassware can catalyze polymerization. Ensure all apparatus is scrupulously cleaned and dried.
-
Use a Lower Pressure: If possible, use a higher vacuum to further decrease the boiling point and the required pot temperature.
-
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Inhibitor Addition: Add a magnetic stir bar and a small amount of hydroquinone to the distillation flask containing the crude this compound.
-
Evacuation: Begin stirring and slowly apply vacuum. A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be used to protect the pump.
-
Heating: Gently heat the distillation flask using an oil bath. The temperature should be raised slowly.
-
Fraction Collection: Collect fractions based on the boiling point at your system's pressure. The pure compound should distill as a pale-yellow oil or solidify in the receiving flask if it is sufficiently cool. Discard any initial low-boiling fractions (forerun) and stop before high-boiling, dark-colored material begins to distill. A study on the similar compound cinnamaldehyde used a pressure of 1.333 kPa (10 mmHg) and collected the product fraction between 110-125°C[10][11].
Method 2: Flash Column Chromatography
Flash chromatography is ideal for smaller scales and for separating the aldehyde from impurities with different polarities, such as unreacted furfural or less polar side products[12].
Q4: My aldehyde is streaking on the TLC plate and giving poor separation in the column. What's wrong?
Streaking is common for polar compounds like aldehydes on silica gel. It can be caused by interactions with the acidic silica surface or decomposition.
-
Cause: The slightly acidic nature of standard silica gel can cause degradation or strong, irreversible binding of the aldehyde.
-
Solution:
-
Solvent System Modification: Use a solvent system like Hexane/Ethyl Acetate. A good starting point for polar compounds is 10-50% Ethyl Acetate in Hexane[13].
-
Deactivate the Silica: If streaking persists, you can try neutralizing the silica gel. This can be done by preparing a slurry of silica in your eluent containing a small amount (~1%) of a volatile base like triethylamine.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) rather than loading it as a concentrated liquid solution. This often leads to sharper bands and better separation[12].
-
Experimental Protocol: Flash Chromatography
-
Solvent Selection: Determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.3 for the this compound. A common system for moderately polar compounds is a gradient of ethyl acetate in hexanes[13][14].
-
Column Packing: Pack a flash column with silica gel using your initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or your mobile phase. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica[12].
-
Elution: Run the column, gradually increasing the polarity of the mobile phase. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
Method 3: Recrystallization
If your crude product is a solid, recrystallization can be a highly effective and economical method for achieving high purity[15].
Q5: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the solute's melting point.
-
Cause: The boiling point of the chosen solvent may be too high, or the solution may be cooled too rapidly.
-
Solution:
-
Change Solvent: Select a solvent or solvent pair with a lower boiling point. The ideal solvent should dissolve the compound well when hot but poorly when cold[15].
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling promotes oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This can provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Method 4: Purification via Bisulfite Adduct
This chemical method is highly selective for aldehydes and some reactive ketones. It involves reacting the crude mixture with sodium bisulfite to form a water-soluble adduct, which can be separated from non-polar impurities by extraction[7][8][16]. The aldehyde is then regenerated by adding a base[5].
Q6: The yield of my regenerated aldehyde after bisulfite treatment is very low. Where did my product go?
Low recovery can happen at two stages: adduct formation or aldehyde regeneration.
-
Cause (Formation): The equilibrium for adduct formation may not be favorable, or the adduct might have some solubility in the organic layer. Using a freshly prepared, saturated solution of sodium bisulfite is crucial[7].
-
Cause (Regeneration): The regeneration step requires a sufficiently high pH (typically >10) to break down the adduct. Incomplete basification will lead to poor recovery.
-
Solution:
-
Use a Co-solvent: For better phase mixing during adduct formation, use a water-miscible co-solvent like methanol or DMF[7][8].
-
Vigorous Shaking: Ensure vigorous and prolonged shaking during the extraction step to maximize adduct formation.
-
Monitor pH: During regeneration, add base (e.g., NaOH solution) dropwise and monitor the pH of the aqueous layer with pH paper or a meter to ensure it is strongly basic before extracting the purified aldehyde.
-
Section 4: Purity Assessment
Q7: How do I confirm the purity of my final product?
Never rely on a single method. A combination of techniques provides the most reliable assessment of purity.
-
Chromatography (TLC/GC/HPLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For quantitative results, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are standard methods. A typical HPLC method would use a C18 reversed-phase column with a water/acetonitrile gradient and UV detection[17][18].
-
Spectroscopy (NMR): ¹H NMR spectroscopy is one of the most powerful tools. The absence of signals corresponding to impurities (e.g., starting materials, solvents) is a strong confirmation of purity. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard[19].
-
Melting Point: A sharp melting point that matches the literature value (e.g., 48-54°C) is a classic indicator of a pure crystalline solid[1]. Impurities typically depress and broaden the melting point range.
References
- BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12174, 3-(2-Furyl)acrolein.
- BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- J&K Scientific LLC. (2023, December 19). Physical and Chemical Properties of N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine.
- Reddit. (2015, April 1). Purifying aldehydes? r/chemistry.
- Sigma-Aldrich. (n.d.). trans-3-(2-Furyl)acrolein 97.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Chem-Impex. (n.d.). 3-(2-Furyl)acrolein.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
- Zhong, C. Y., et al. (2009). Process for Purification of Cinnamicaldehyde from Cinnamon Oil. Chemistry and Industry of Forest Products.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- King Group. (n.d.). Successful Flash Chromatography.
- Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Ha, C. H., et al. (2001, October 15).
- CABI. (n.d.).
- JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Cambridge University Press. (n.d.).
- National Institute of Standards and Technology. (n.d.). 2-Propenal, 3-(2-furanyl)-. NIST Chemistry WebBook.
- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ResearchGate. (n.d.). Synthesis scheme for (3) by Claisen-Schimidt condensation reaction.
- Science of Synthesis. (n.d.).
- Google Patents. (n.d.). CN102964228A - Natural cinnamaldehyde extraction process.
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives.
- Smolecule. (2026, February). Purity assessment methods for research chemicals.
- ResearchGate. (2025, August 6). High Performance Liquid Chromatography–Size Exclusion Chromatography for Rapid Analysis of Total Polar Compounds in Used Frying Oils.
- BenchChem. (n.d.). Application Notes: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 4-Nitro-2-Furancarboxaldehyde.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- ResearchGate. (n.d.). Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation....
- ResearchGate. (2023, November 1). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis.
- ChemicalBook. (2025, September 27). 3-(2-FURYL)ACROLEIN - Safety Data Sheet.
- The Good Scents Company. (n.d.). 3-(2-furyl) acrolein, 623-30-3.
- Sigma-Aldrich. (n.d.). N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala.
- PubMed. (1990, January 19). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala.
- Google Patents. (n.d.).
- European Publication Server. (2000, May 10).
- Bentham Science. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- Smolecule. (2023, August 15). Buy 3-(2-Furyl)acrolein | 623-30-3.
- BenchChem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 2-Bromomalonaldehyde.
- BenchChem. (n.d.). A Comparative Guide to Internal Standards for the Analysis of Unsaturated Aldehydes, with a Focus on Analytes Similar to 2-Propy.
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Technical Support Center: Troubleshooting the Synthesis of Furylacrolein
Welcome to the Technical Support Center for the synthesis of furylacrolein (3-(2-furyl)acrolein). This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Claisen-Schmidt condensation of furfural and acetaldehyde.
While this reaction is a fundamental carbon-carbon bond-forming process, the highly reactive nature of the furan ring and the enolizable acetaldehyde often leads to complex side reactions. This guide provides field-proven insights, root cause analyses, and a self-validating protocol to ensure high yields and high purity.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My reaction yield is unexpectedly low, and my base catalyst seems to deactivate within the first hour. What is happening? Root Cause: You are likely observing the Cannizzaro reaction [1]. Causality: When furfural is exposed to strong basic conditions (e.g., high concentrations of aqueous NaOH or KOH), it undergoes base-catalyzed disproportionation rather than the desired cross-aldol condensation. Two molecules of furfural react to form one molecule of furfuryl alcohol and one molecule of 2-furoic acid[2]. The newly formed 2-furoic acid immediately neutralizes your basic catalyst, dropping the pH and halting the aldol condensation entirely[1]. Solution: Switch to a milder base concentration or utilize solid base catalysts (such as MgAl hydrotalcites or CaO/MgAl₂O₄) which favor the aldol pathway and resist acid poisoning[1].
Q2: The reaction mixture turns into a dark, viscous tar, and I detect a sharp, pungent odor distinct from furfural. How do I prevent this? Root Cause: Acetaldehyde self-condensation and subsequent polymerization. Causality: Acetaldehyde is highly enolizable. If its concentration in the reaction mixture is too high, the enolate of acetaldehyde will attack another molecule of acetaldehyde instead of the target furfural, forming crotonaldehyde (which causes the sharp odor)[3]. Under basic conditions, crotonaldehyde readily undergoes further poly-condensation, creating dark, insoluble resins. Solution: Implement a kinetically controlled semi-batch dosing strategy. By adding acetaldehyde dropwise to a large excess of furfural, the steady-state concentration of acetaldehyde remains near zero, forcing the enolate to react exclusively with the furfural electrophile.
Q3: Can I increase the temperature to force the reaction to completion? Root Cause: No, elevated temperatures will lead to furan ring opening and resinification . Causality: The furan ring is sensitive to thermal degradation under strongly basic or acidic conditions[4]. Increasing the temperature beyond 40 °C exponentially increases the rate of side reactions, including the Cannizzaro disproportionation and the polymerization of the furylacrolein product itself[5]. Solution: Maintain strict thermal control between 10 °C and 15 °C during the nucleophile dosing phase.
Part 2: Mechanistic Visualization of Competing Pathways
The following diagram illustrates the kinetic competition between the desired cross-aldol condensation and the primary side reactions that cause yield loss and catalyst deactivation.
Kinetic pathways in furylacrolein synthesis: Cross-aldol vs. Cannizzaro and self-condensation.
Part 3: Quantitative Impact of Reaction Conditions
The table below summarizes how specific deviations in experimental parameters trigger side reactions, and the corresponding mitigation strategies required to maintain a high-yielding system.
| Reaction Condition | Primary Side Reaction | Root Cause | Impact on Yield | Mitigation Strategy |
| High Base Conc. (>1M NaOH) | Cannizzaro Reaction | Furfural disproportionates into 2-furoic acid and furfuryl alcohol[2]. | Severe drop (<30%); Rapid catalyst deactivation[1]. | Use mild bases (e.g., 10% NaOH) or solid base catalysts (MgAl hydrotalcites)[6]. |
| Batch Addition of Acetaldehyde | Acetaldehyde Self-Condensation | High steady-state concentration of the enolizable aldehyde[3]. | Moderate drop; Formation of crotonaldehyde and complex tars. | Semi-batch dosing (dropwise addition via syringe pump over 2+ hours). |
| Elevated Temp. (>40 °C) | Polymerization / Resinification | Thermal activation of furan ring opening and poly-condensation[5]. | Severe drop; Dark, insoluble resins form. | Maintain strict temperature control (10–15 °C) using a monitored cooling bath. |
| Aged Furfural Feedstock | Premature Neutralization | Auto-oxidation of furfural to furoic acid during prolonged storage. | Variable drop; Inconsistent reaction initiation. | Freshly distill furfural under vacuum prior to use. |
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates built-in validation checks. This protocol utilizes a semi-batch approach to kinetically favor the cross-aldol condensation.
Phase 1: System Initialization
-
Solvent & Electrophile Preparation : In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve
( ) of freshly distilled furfural in of a chilled water/ethanol mixture (1:1 v/v).-
Causality: Fresh distillation removes auto-oxidation products (furoic acid) that would prematurely neutralize the catalyst. The mixed solvent system ensures homogeneity between the aqueous base and organic reactants.
-
-
Catalyst Introduction : Slowly add
of aqueous NaOH.-
Validation Check 1: Measure the pH of the solution. It must be between 10.5 and 11.5 . If the pH exceeds 12, the risk of the Cannizzaro reaction increases exponentially[2].
-
-
Thermal Stabilization : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 10–12 °C .
Phase 2: Kinetically Controlled Dosing
-
Nucleophile Addition : Load
( ) of acetaldehyde into a syringe pump. Add the acetaldehyde dropwise to the vigorously stirred furfural solution over a strict period of 2.5 hours .-
Causality: This semi-batch approach ensures the steady-state concentration of acetaldehyde remains near zero. This kinetically favors the cross-aldol attack on the abundant furfural over self-condensation[3].
-
-
In-Process Monitoring : 60 minutes into the dosing phase, perform a TLC check (Mobile Phase: Hexane:EtOAc 8:2).
-
Validation Check 2: You should observe the depletion of furfural (
) and the appearance of the furylacrolein product ( ). The absolute absence of a spot at (furfuryl alcohol) confirms that the Cannizzaro disproportionation has been successfully suppressed.
-
Phase 3: Quenching & Isolation
-
Reaction Quench : Once dosing is complete, continue stirring for an additional 30 minutes at 15 °C. Immediately neutralize the reaction mixture by adding
HCl dropwise until the pH reaches 7.0 .-
Causality: Neutralization halts all base-catalyzed polymerization and prevents resinification during the concentration and workup phases.
-
-
Product Isolation : Extract the aqueous mixture with ethyl acetate (
). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification : Recrystallize the crude yellow solid from hot ethanol to yield pure 3-(2-furyl)acrolein as light brown/yellow crystals.
References
-
Huang, R., Chang, J., Choi, H., & Vohs, J. M. Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. OSTI.gov. Available at:[Link]
-
Higson, S., Subrizi, F., Sheppard, T. D., & Hailes, H. C. Chemical cascades in water for the synthesis of functionalized aromatics from furfurals. Green Chemistry (RSC Publishing). Available at:[Link]
-
Korolova, V., Kikhtyanin, O., & Grechman, E. Kinetics of furfural aldol condensation with acetone. Åbo Akademi University. Available at:[Link]
-
Finch, K. acid-catalyzed aldol condensation. Science.gov. Available at:[Link]
-
Claisen–Schmidt condensation of furfural and acetophenone. ResearchGate. Available at:[Link]
Sources
Optimizing temperature for furfural condensation reactions
Status: Operational | Topic: Temperature & Kinetic Control | ID: TSH-FUR-001
Welcome to the Furfural Optimization Hub
User Role: Senior Application Scientist Objective: Maximize yield and selectivity in furfural-acetone aldol condensations while suppressing polymerization (humins).
This guide is not a textbook; it is a dynamic troubleshooting system designed for researchers experiencing yield loss, poor selectivity, or "tarring" (humin formation). It synthesizes thermodynamic principles with field-validated protocols.
Module 1: The Thermodynamics & Kinetics (The "Why")
Q: Why does my reaction turn black above 80°C despite faster kinetics?
A: You are crossing the threshold from kinetic control (condensation) to thermal degradation (polymerization).
While the Arrhenius equation dictates that rate increases with temperature, furfural condensation competes with two parasitic pathways: Cannizzaro disproportionation and Humin polymerization .
The Energy Landscape:
-
Aldol Condensation (
): The activation energy for the desired condensation (Furfural + Acetone FAc) is relatively low. -
Polymerization/Humins (
): The activation energy for humin formation is generally higher, often requiring temperatures or high local acid/base concentrations to proceed rapidly [4].
The "Goldilocks" Zone:
Operating between 50°C and 70°C provides sufficient energy to surmount the condensation barrier (
Module 2: Visualizing the Reaction Network
The following diagram maps the kinetic competition. Use this to diagnose where your mass balance is going.
Caption: Reaction network showing the competition between desired condensation (Green) and parasitic thermal degradation (Red/Black).
Module 3: Selectivity Control (C8 vs. C13)
Q: I need the monomer (C8), but I keep getting the dimer (C13). How do I use temperature to fix this?
A: Temperature is a secondary lever here; Solubility and Molar Ratio are your primary levers, but temperature modulates them.
The Mechanism: The dimer (F2Ac) forms when the monomer (FAc) remains in the reactive phase and encounters another Furfural molecule.[5]
| Parameter | To Target Monomer (FAc - C8) | To Target Dimer (F2Ac - C13) | Technical Rationale |
| Temperature | Low (25°C - 50°C) | Med-High (70°C - 90°C) | Higher T increases the solubility of FAc, keeping it in the reaction phase to react again. |
| Molar Ratio | Excess Acetone (10:1) | Stoichiometric (1:2) | Excess acetone dilutes furfural, statistically favoring the F-Ac collision over F-FAc. |
| Water Content | Add Water (10-30%) | Remove Water | FAc is poorly soluble in water. Adding water forces FAc to precipitate/separate, protecting it from further reaction [5]. |
Module 4: Troubleshooting Guide (Symptom Fix)
Q: How do I rescue a failing experiment?
Use this decision matrix to identify the root cause based on visual and analytical symptoms.
Caption: Decision tree for isolating temperature and stoichiometry issues in furfural condensation.
Module 5: Validated Experimental Protocol
Protocol ID: FUR-OPT-V2 Target: High Selectivity FAc (Monomer) Reference: Adapted from Jiang et al. [2] and Fang et al. [3].
1. Reagents & Setup
-
Reactants: Furfural (Freshly distilled, clear), Acetone (HPLC Grade).
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) OR NaOH (Solid/Aqueous).
-
System: Sealed pressure tube or reflux condenser (to prevent acetone evaporation).
2. The Step-by-Step Workflow
-
Preparation:
-
Mix Acetone and Furfural in a 10:1 molar ratio . (Excess acetone is critical for monomer selectivity).
-
Self-Validation: If the furfural is dark/brown before mixing, distill it. Oxidized furfural accelerates humin formation.
-
-
Catalyst Addition:
-
Add DBU (10 mol% relative to furfural) or NaOH (5 wt% aq).
-
Note: DBU allows for lower temperatures due to lower
(17.7 kJ/mol).
-
-
Reaction Phase (Temperature Control):
-
Set Temperature: 50°C - 60°C .
-
Time: 1 - 4 hours.
-
In-Process Check: Monitor via TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the Furfural spot (
) and appearance of FAc ( ).
-
-
Quenching & Isolation:
-
Cool to room temperature immediately.
-
Neutralize base (if NaOH used) with dilute HCl to pH 7. Crucial: Leaving the mixture basic at room temp can lead to slow polymerization over time.
-
Evaporate excess acetone (Rotovap at 40°C).
-
3. Expected Results
-
Selectivity (FAc): >90% (at 10:1 ratio)
-
Appearance: Light yellow to amber oil. (Black = Failure).
References
-
O'Neill, R., et al. "Kinetics of the aldol condensation of furfural with acetone." Industrial & Engineering Chemistry Research, 2014.
-
Jiang, C., Cheng, L., & Cheng, G. "Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene." Journal of Materials Science and Chemical Engineering, 2018.[1][2]
-
Fang, R., et al. "Aldol condensation of furfural with acetone over Ca/ZSM-5 catalyst." Journal of the Taiwan Institute of Chemical Engineers, 2020. [4]
-
Shen, H., et al. "Structure and Formation Mechanism of Furfural-Derived Humins."[7] ChemSusChem, 2019.[7]
-
Parejas, A., et al. "Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides.[3] Influence of Water." Catalysts, 2019.[3][7][8]
Sources
- 1. scirp.org [scirp.org]
- 2. Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(2-Furyl)acrylaldehyde
[1]
Topic: Removing Unreacted Furfural from 3-(2-Furyl)acrylaldehyde Product Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Document ID: TS-PUR-FA-001[1][][3]
Executive Summary
The synthesis of this compound (also known as 3-(2-furyl)acrolein) via Claisen-Schmidt condensation often results in a crude product contaminated with unreacted furfural.[1] Because furfural acts as a solvent for the product and significantly depresses its melting point (Product MP: ~51–54°C), standard recrystallization often fails, resulting in an intractable "oil" rather than crystals.[1]
This guide provides a tiered purification strategy focusing on phase-separation thermodynamics and azeotropic removal to eliminate furfural before final crystallization.[1][][3]
Module 1: Diagnostic & Characterization
Q: How do I definitively confirm that furfural is the cause of my purification failure?
A: While Thin Layer Chromatography (TLC) is standard, it can be deceptive because furfural is volatile and may evaporate from the plate before visualization. Use these three indicators:
-
The "Oiling Out" Phenomenon: If your crude product melts into a dark oil upon adding warm recrystallization solvent (instead of dissolving), you likely have >5% residual furfural.[1][3] The impurity lowers the melting point of the product below the solvent's boiling point.
-
Proton NMR (1H-NMR) Signature: Look for the distinct aldehyde proton of furfural.
-
Furfural: Singlet at ~9.65 ppm .[]
-
Product: Doublet at ~9.58 ppm (coupled to the alkene proton).[]
-
-
Solubility Check: Take a small sample of your crude solid/oil and shake it with water.
-
Furfural: Moderately soluble (~83 g/L).
-
Product: Insoluble.
-
Result: If the water layer turns significantly yellow/brown and smells strongly of almonds/bread, you have free furfural.[1]
-
Module 2: The Purification Workflow
The following decision tree outlines the optimal purification route based on the physical state of your crude material.
Figure 1: Decision matrix for removing furfural based on impurity load and physical state.[1]
Module 3: Step-by-Step Protocols
Protocol A: Steam Distillation (The "Expert" Method)
Best for: Crude oils with high furfural content that refuse to solidify.[3]
Mechanism: Furfural forms a low-boiling azeotrope with water (BP ~97.9°C, ~35% furfural).[1][] The product has a much higher boiling point and low volatility, allowing furfural to be stripped away gently.[1]
-
Setup: Place the crude oil in a round-bottom flask with 3x volume of water.
-
Process: Pass steam through the mixture (or boil vigorously if setup is simple) until the distillate is no longer cloudy/smelling of furfural.
-
Recovery: Cool the pot residue to 4°C. The product should solidify into chunks.
-
Filtration: Filter the solid and wash with cold water.
Protocol B: Recrystallization (The "Finishing" Step)
Best for: Solid crude that is slightly sticky or off-color.[][3]
Critical Constraint: The product melts at ~51–54°C. You cannot use boiling ethanol (BP 78°C) as the primary solvent, or the product will melt into an oil ("oiling out") rather than dissolving.
Recommended Solvent System: Ethanol/Water (mixed).
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (40–45°C) . Do not exceed 50°C.
-
Precipitation: Add warm water dropwise with stirring until a faint turbidity (cloudiness) persists.[1][]
-
Clarification: Add one drop of ethanol to clear the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C).
-
Troubleshooting: If oil droplets form instead of crystals, scratch the glass with a rod or add a seed crystal immediately.[1]
-
Protocol C: Vacuum Distillation
Best for: Large-scale purification or when reagents are water-sensitive.[1][3]
-
Vacuum Requirement: < 10 mmHg.[]
-
Furfural Fraction: Collects first (Forerun).[]
-
Product Fraction: Collects at ~115–117°C at 8 mmHg (or ~143°C at 37 mmHg).
-
Warning: Do not exceed bath temperature of 160°C; furan derivatives are prone to polymerization and autoxidation at high heat.[]
Module 4: Comparative Data & Properties
Use this table to design your separation parameters.
| Property | Furfural (Impurity) | This compound (Product) | Implication for Separation |
| Physical State | Liquid | Solid (Needles) | Recrystallization is viable if furfural <5%.[1][][3] |
| Melting Point | -36°C | 51–54°C | CRITICAL: Product melts easily; avoid boiling solvents.[1][][3] |
| Boiling Point | 161.7°C (atm) | ~235°C (atm) / 117°C (8 mmHg) | Vacuum distillation requires good separation.[3] |
| Water Solubility | ~83 g/L (Soluble) | Insoluble (<1 g/L) | Water washing is highly effective. |
| Volatility | High (Steam Volatile) | Low | Steam distillation strips impurity selectively.[][3] |
Module 5: Frequently Asked Questions (FAQ)
Q: Why does my product turn black during vacuum distillation?
A: This is likely due to autoxidation or acid-catalyzed polymerization .[1][][3]
-
Fix 1: Ensure the system is under inert gas (Nitrogen/Argon) before applying vacuum.[]
-
Fix 2: Neutralize the crude mixture before distillation. If you used an acid catalyst, wash with bicarbonate.[1] If you used base (Claisen-Schmidt), wash with water until neutral.[1] Traces of NaOH will cause rapid polymerization at distillation temperatures.[1]
Q: I washed with water, but the product is still an oil. Why?
A: You may have trapped solvent (ethanol/methanol) from the reaction in the oil.[][3]
-
Fix: Dissolve the oil in diethyl ether or ethyl acetate. Wash this organic layer 3x with water (to remove furfural and alcohol), dry over MgSO4, and evaporate.[1] The residue should now solidify.[1]
Q: Can I use Sodium Bisulfite to remove the furfural?
A: NO. While bisulfite removes aldehydes, this compound is also an aldehyde (and an
References
-
National Toxicology Program (NTP). (1992).[1][][3] Testing Status of 3-(2-Furyl)acrolein M920033.[1][] National Institute of Environmental Health Sciences.[][3]
-
PubChem. (n.d.).[1][] 3-(2-Furyl)acrolein Compound Summary. National Library of Medicine.[]
-
Gebre, H., et al. (2010).[1] Structure of Furfural and Azeotropic Data.[1][4] ResearchGate.[1][][4] [1]
-
Sigma-Aldrich. (n.d.).[1][] Product Specification: trans-3-(2-Furyl)acrolein.[1][5][6] Merck KGaA.[1][] [1]
Technical Support Center: Furylacryloyl Chromophore Stability
Subject: Troubleshooting Photochemical Degradation in Kinetic Assays (Focus: FAPGG & FA-Peptides) Ticket ID: FA-STABILITY-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
The Knowledge Base: Why is this happening?
Welcome to the technical support hub for Furylacryloyl (FA) chromophores. If you are observing baseline drift , inconsistent
The Core Mechanism
The furylacryloyl group (e.g., in FAPGG, FA-Phe-Gly-Gly) relies on a conjugated double-bond system (
When exposed to ambient laboratory light (specifically fluorescent or blue-rich LEDs), the FA moiety undergoes photo-isomerization or photo-oxidation rather than the intended enzymatic hydrolysis.[1]
-
Enzymatic Signal (Desired): Cleavage of the peptide bond reduces electronic conjugation, causing a "Blue Shift" and a decrease in absorbance at 340 nm.[1]
-
Photochemical Noise (Undesired): Light energy (
) drives the trans-FA isomer (high extinction coefficient) to the cis-FA isomer (lower extinction coefficient) or oxidative bleaching.[1] This mimics enzymatic activity, creating false positives or masking true kinetic rates.[1]
Degradation Pathway Visualization
The following diagram illustrates the competing pathways between your enzyme and ambient light.[1]
Caption: Figure 1. Competing pathways: Ambient light drives isomerization (red path), creating background noise that mimics the enzymatic signal (green path).[1]
Diagnostic Hub: Troubleshooting Guide
Use this section to diagnose specific experimental failures.
Symptom A: "My blank (no enzyme) is losing absorbance."
Diagnosis: Photolysis.[1] The substrate is reacting to the light in the spectrophotometer or the bench.[1]
-
Immediate Action:
-
Check the spectrophotometer lamp.[1] Is the sample compartment fully sealed?
-
Are you preparing reagents in clear glass? (See Protocol 1).
-
Symptom B: "The reaction rate slows down prematurely."[1]
Diagnosis: Substrate Depletion via Isomerization.[1]
-
Explanation: A significant portion of your trans-substrate converted to cis during storage or setup.[1] The enzyme may not recognize the cis-isomer efficiently, effectively lowering your
(initial substrate concentration).[1] -
Verification: Calculate the initial absorbance (
). If is <90% of the theoretical value based on concentration and , your stock is degraded.[1]
Symptom C: "Non-linear Lineweaver-Burk plots."[1]
Diagnosis: Inner Filter Effect or Photoproduct Inhibition.[1]
-
Explanation: High concentrations of FA-substrate can absorb enough light to create non-linear responses, or photoproducts may act as competitive inhibitors.[1]
Standard Operating Procedures (Protocols)
Protocol 1: The "Dark Box" Preparation
Target: Preventing pre-assay degradation.[1]
-
Amber Glassware: All FA-substrate stock solutions (e.g., FAPGG) must be prepared and stored in amber borosilicate glass vials.[1]
-
Foil Shielding: If amber glass is unavailable, wrap tubes in aluminum foil immediately after weighing the powder.[1]
-
Lighting: Turn off biosafety cabinet lights during preparation. Use low-intensity ambient lighting.
Protocol 2: Quality Control of Stock Solutions
Target: Validating substrate integrity before running kinetics.
Reagents:
Procedure:
-
Dilute stock 1:100 in Assay Buffer.[1]
-
Measure Absorbance at 340 nm (or specific
).[1] -
Calculate concentration using Beer’s Law:
.[1] -
Compare with the theoretical concentration.
Reference Data Table: Extinction Coefficients
| Chromophore Substrate | Critical Threshold | ||
| FAPGG (ACE Substrate) | 328-340 | 2,300 - 2,500 | Reject if calculated |
| FA-Phe-Leu (Thermolysin) | 337 | 2,350 | Reject if calculated |
| FA-Ala-Lys (Carboxypeptidase) | 336 | 2,300 | Reject if calculated |
Note: Values derived from Holmquist et al. [1] and commercial COA data.
Protocol 3: Kinetic Assay Setup (Light-Safe)
Target: Running the assay without interference.[1]
-
Thermostatting: Pre-warm buffer in the cuvette holder, lid closed.
-
Addition: Add enzyme last.
-
Blanking: Run a "Reagent Blank" (Buffer + Substrate, No Enzyme) for 5 minutes.
-
Pass Criteria:
. -
Fail Criteria:
(Indicates significant photolysis or contamination).[1]
-
Troubleshooting Logic Flow
Use this decision tree to isolate the source of your error.
Caption: Figure 2. Diagnostic logic flow for isolating light-induced errors versus enzymatic or buffer issues.
Frequently Asked Questions (FAQ)
Q: Can I recover the substrate if it has turned into the cis-isomer? A: No. The isomerization is generally irreversible in the context of a biological assay buffer.[1] Discard the stock and prepare fresh in amber glass.
Q: My plate reader doesn't have a cover. What should I do? A: Use black-walled plates to minimize light scattering between wells.[1] If the top is open, fashion a temporary shield using aluminum foil or a dark cardboard box placed over the reader during the kinetic run.[1]
Q: Does temperature affect light sensitivity? A: Indirectly.[1] Higher temperatures increase molecular motion, which can facilitate the isomerization transition state, but the primary driver is photon absorption.[1] However, temperature does affect the pH of buffers (like Tris), which can lead to spontaneous hydrolysis.[1] Always distinguish between pH-drift (chemical) and light-drift (photochemical).[1]
Q: Why is 340 nm used if the peak is sometimes 328 nm?
A: While the
References
-
Holmquist, B., Bunning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme.[1] Analytical Biochemistry, 95(2), 540-548.[1][2]
-
Source:[1]
-
-
Sigma-Aldrich Technical Bulletin. N-[3-(2-Furyl)
-
Source:[1]
-
-
Ben-Chem Technical Data. N-(3-(2-Furyl)acryloyl)phenylalanine Properties.
-
Source:[1]
-
Sources
Validation & Comparative
Comparative Guide: 1H NMR Profiling of 3-(2-Furyl)acrylaldehyde vs. Carbocyclic Analogs
Executive Summary & Application Context
3-(2-Furyl)acrylaldehyde (also known as furylacrolein) serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and cross-linking agents. In drug development, the furan moiety is often employed as a bioisostere for phenyl rings to alter metabolic stability and hydrogen bonding potential.
This guide provides a high-resolution 1H NMR structural assignment of this compound. To satisfy the requirement for objective comparison, we benchmark its spectral characteristics against its carbocyclic analog, Cinnamaldehyde (3-Phenylacrylaldehyde) . This comparison highlights the distinct electronic shielding effects of the
Experimental Protocol: High-Resolution Acquisition
To ensure reproducible peak assignments and resolve complex coupling patterns (specifically the cis/trans vinyl splitting and furan ring coupling), the following protocol is recommended. This methodology prioritizes resolution over signal-to-noise ratio (S/N).
Sample Preparation Workflow
-
Solvent Selection: Chloroform-d (
) is the standard for direct comparison. Dimethyl sulfoxide-d6 ( ) should be used only if observing exchangeable protons or if solubility is an issue, though it will shift the aldehyde peak significantly. -
Concentration: 10–15 mg of analyte in 0.6 mL solvent. Note: Over-concentration leads to viscosity broadening, obscuring the fine splitting of the furan protons.
Acquisition Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended for resolving Furan H3/H4 overlap).
-
Pulse Sequence: Standard
(30° excitation pulse) to allow faster relaxation. -
Relaxation Delay (D1): Set to
seconds. The aldehyde proton has a long relaxation time; insufficient delay will result in poor integration accuracy for the -CHO peak. -
Scans (NS): 16–32 scans are sufficient for this concentration.
Visualization of Workflow
The following diagram outlines the logical flow for sample preparation and data processing to ensure high-fidelity spectral data.
Figure 1: Step-by-step acquisition workflow ensuring spectral integrity and accurate integration.
Structural Assignment & Data Analysis
The structure of this compound consists of three distinct spin systems: the aldehyde proton, the vinyl linker, and the furan ring.
Peak Assignment Table (this compound)
Solvent:
| Position | Group | Shift ( | Multiplicity | Coupling ( | Interpretation |
| -CHO | Aldehyde | 9.64 | Doublet (d) | Coupled to | |
| H-3 (Ring) | Furan | 6.70 | Doublet (d) | ||
| H-4 (Ring) | Furan | 6.51 | Doublet of Doublets (dd) | ||
| H-5 (Ring) | Furan | 7.53 | Doublet (d) | ||
| H- | Vinyl | 6.60 | Doublet of Doublets (dd) | Large trans coupling ( | |
| H- | Vinyl | 7.28 | Doublet (d) | Deshielded by conjugation with the furan ring. |
Assignment Logic Tree
To assist in manual interpretation, use the following logic pathway to distinguish the vinyl protons from the aromatic furan protons.
Figure 2: Decision tree for differentiating overlapping alkene and heteroaromatic signals.
Comparative Analysis: Furan vs. Phenyl
This section compares this compound with Cinnamaldehyde. This comparison is vital for researchers deciding between furan and phenyl bioisosteres, as it reveals the electron density differences available for receptor binding.
Electronic Shielding Data
The furan ring is
| Feature | This compound | Cinnamaldehyde (Phenyl Analog) | Comparative Insight |
| Ring Protons | 3 Distinct signals (6.5 - 7.5 ppm) | Multiplet (7.4 - 7.6 ppm, 5H) | Furan protons are more resolved; Phenyl protons often overlap into a "hump." |
| H- | ~7.28 ppm | ~7.45 ppm | The furan ring is more electron-donating, slightly shielding the |
| H- | ~6.60 ppm | ~6.75 ppm | Similar shielding trend; Furan derivative is slightly upfield. |
| Aldehyde (-CHO) | ~9.64 ppm | ~9.70 ppm | Minimal difference, but consistently shielded in the furan derivative. |
Mechanistic Implications
-
Resolution Advantage: The furan derivative offers a cleaner spectral window in the 7.0–7.2 ppm region compared to cinnamaldehyde. This allows for easier identification of impurities or metabolic byproducts in this region.
-
Coupling Verification: Both molecules exhibit a Trans coupling constant (
Hz). If the spectrum shows Hz, the sample has isomerized to the cis (Z) form, likely due to UV exposure.
Troubleshooting & Validation
To ensure the trustworthiness of your data, apply these self-validating checks:
-
The "Integral Ratio" Check:
-
Set the Aldehyde proton (9.64 ppm) integral to 1.00 .
-
The vinyl region (6.5–7.3 ppm) must integrate to 2.00 (H-
+ H- ). -
The aromatic region must integrate to 3.00 .
-
Failure Mode: If the aromatic region integrates to >3.00, check for solvent contamination (Benzene/Toluene) or polymerization.
-
-
The "Water Exchange" Test:
-
If a broad singlet appears around 1.5–2.0 ppm (in
), it is water. -
Add a drop of
and shake. If the peak disappears, it confirms water. This ensures that the peak at 6.51 ppm (Furan H-4) is not confused with an exchangeable impurity.
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): SDBS No. 5621 (this compound). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
A Researcher's Guide to the FTIR Spectral Analysis of the Carbonyl Group in Furylacrolein
In the landscape of analytical chemistry, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Its ability to probe the vibrational modes of chemical bonds provides a molecular fingerprint, offering invaluable insights into functional groups and conformational isomers. This guide provides a detailed exploration of the FTIR spectral analysis of the carbonyl group in furylacrolein, a molecule of significant interest in flavor chemistry and as a synthetic intermediate. We will dissect the factors influencing its characteristic carbonyl stretching frequency, compare it with related α,β-unsaturated aldehydes, and provide a robust experimental protocol for its analysis.
The Vibrational Signature of the Carbonyl Group: More Than a Simple Stretch
The carbonyl (C=O) group is one of the most readily identifiable functional groups in an infrared spectrum, typically exhibiting a strong absorption band in the region of 1800-1650 cm⁻¹.[1] This absorption arises from the stretching vibration of the C=O double bond. However, the precise wavenumber of this absorption is exquisitely sensitive to the molecular environment, making FTIR a powerful tool for probing subtle structural variations.[2]
In the case of furylacrolein (also known as 3-(2-furyl)acrolein), an α,β-unsaturated aldehyde, the carbonyl group is part of a conjugated system. This conjugation, involving the furan ring, the olefinic double bond, and the carbonyl group, significantly influences the C=O stretching frequency.[3][4][5] The delocalization of π-electrons across this system reduces the double bond character of the carbonyl group, thereby lowering its force constant and shifting the absorption to a lower wavenumber compared to a simple aliphatic aldehyde (typically ~1740-1720 cm⁻¹).[6][7][8]
Conformational Isomerism: The Tale of s-cis and s-trans
Furylacrolein can exist as two planar conformers, s-cis and s-trans, arising from rotation about the single bond between the carbonyl carbon and the α-carbon of the olefinic double bond.[9][10]
Figure 1: Conformational isomers of furylacrolein.
The relative populations of these conformers are temperature-dependent and can be influenced by the solvent.[11] The s-trans conformer is generally more stable and therefore more abundant due to reduced steric hindrance.[9][10] Each conformer will have a distinct C=O stretching frequency. The s-trans isomer typically absorbs at a higher frequency compared to the s-cis isomer.[12] The observed carbonyl absorption in the FTIR spectrum is often a composite of the bands from both conformers, with the relative intensities reflecting their equilibrium populations.
Fermi Resonance: A Complicating, Yet Informative, Phenomenon
Another important factor that can influence the appearance of the carbonyl band in α,β-unsaturated aldehydes is Fermi resonance. This phenomenon occurs when a fundamental vibrational mode (like the C=O stretch) has a similar energy to an overtone or combination band of another vibration.[13][14] This interaction can lead to a splitting of the carbonyl band into a doublet, with one band appearing at a higher frequency and the other at a lower frequency than expected.[13][14][15] The intensity of the overtone/combination band is "borrowed" from the fundamental C=O stretching vibration. In the case of furylacrolein, the C=O stretching vibration can potentially interact with an overtone of a C-H in-plane bending mode, leading to a more complex carbonyl absorption profile.[8]
Comparative Analysis: Furylacrolein vs. Other α,β-Unsaturated Aldehydes
To fully appreciate the nuances of the furylacrolein spectrum, it is instructive to compare it with other α,β-unsaturated aldehydes.
| Compound | Structure | Typical C=O Stretching Frequency (cm⁻¹) | Key Differentiating Features |
| Acrolein | CH₂=CH-CHO | ~1710-1685 | Simplest α,β-unsaturated aldehyde; exhibits clear s-cis/s-trans isomerism.[6] |
| Crotonaldehyde | CH₃-CH=CH-CHO | ~1710-1685 | The electron-donating methyl group slightly increases the C=O frequency compared to acrolein. |
| Cinnamaldehyde | C₆H₅-CH=CH-CHO | ~1710-1685 | The phenyl ring provides extended conjugation, lowering the C=O frequency.[3] |
| Furylacrolein | (C₄H₃O)-CH=CH-CHO | ~1710-1685 | The furan ring, being an electron-rich aromatic system, provides significant conjugation, resulting in a lower C=O frequency compared to acrolein and crotonaldehyde. |
Table 1: Comparison of C=O stretching frequencies in various α,β-unsaturated aldehydes.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of Furylacrolein
This protocol outlines the steps for obtaining a reliable FTIR spectrum of furylacrolein using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique for liquid samples.[16]
Materials:
-
FTIR spectrometer equipped with a diamond or germanium ATR accessory
-
Furylacrolein sample
-
Anhydrous solvent (e.g., carbon tetrachloride, chloroform, or hexane) for solution-phase analysis (optional)
-
Pipettes
-
Lint-free wipes
-
Isopropanol for cleaning
Workflow Diagram:
Figure 2: Experimental workflow for FTIR analysis of furylacrolein.
Step-by-Step Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the ambient environment. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small drop of furylacrolein onto the center of the ATR crystal. If using a volatile solvent, ensure the sample covers the crystal surface throughout the measurement.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan.
-
Data Processing:
-
Baseline Correction: Apply a baseline correction to the acquired spectrum to ensure a flat baseline.
-
Peak Identification: Identify the carbonyl absorption band(s) in the 1700-1650 cm⁻¹ region. Use the spectrometer's software to determine the precise wavenumber of the peak maxima.
-
-
Interpretation:
-
Peak Position: Correlate the observed C=O stretching frequency with the expected values for the s-cis and s-trans conformers of furylacrolein.
-
Peak Shape: Observe the shape of the carbonyl band. A shoulder or a distinct second peak may indicate the presence of both conformers. A broadened or split peak could be indicative of Fermi resonance.
-
Solvent Effects (for solution-phase analysis): If the analysis is performed in different solvents, note any shifts in the carbonyl absorption. Polar solvents can stabilize the more polar s-cis conformer and can also influence the C=O bond polarity through dipole-dipole interactions, typically causing a shift to lower wavenumbers.[17][18][19][20]
-
Conclusion
The FTIR spectral analysis of the carbonyl group in furylacrolein is a nuanced endeavor that extends beyond simple functional group identification. A thorough interpretation of the spectrum provides a wealth of information regarding conformational isomerism and potential vibrational couplings. By understanding the interplay of conjugation, conformational effects, and potential Fermi resonance, researchers can leverage FTIR spectroscopy as a powerful tool for the detailed structural characterization of furylacrolein and related α,β-unsaturated systems. This guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to employ FTIR for the rigorous analysis of such molecules.
References
-
Scribd. (n.d.). Carbonyl Stretching Frequencies Unsaturation/saturation Refresher. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Inuzuka, K., Ito, M., & Imanishi, S. (1960). Effect of Solvent on Carbonyl Stretching Frequency of Ketones. Bulletin of the Chemical Society of Japan, 33(4), 467-472. Retrieved from [Link]
-
Society for Applied Spectroscopy. (1970). Solvent and Concentration Effects on Carbonyl Stretching Frequencies: Ketones. Applied Spectroscopy, 24(2), 273-275. Retrieved from [Link]
-
Nyquist, R. A. (1984). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy, 38(2), 264-267. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 25). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Unknown. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Optica Publishing Group. (1971). Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration by Solute/Solvent Interaction. Applied Optics, 10(11), 2414-2418. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
Unknown. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
Jones, R. N., & Sandorfy, C. (1956). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 34(9), 1181-1193. Retrieved from [Link]
-
Canadian Science Publishing. (1956). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry, 34(9), 1181-1193. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
ProjectNG. (n.d.). Investigation Of Solvent Effects On Carbonyl Stretching Vibrational Frequency Of Camphor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Combination Bands, Overtones and Fermi Resonances. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 12). s-cis and s-trans Conformations of Dienes. Retrieved from [Link]
-
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. Retrieved from [Link]
-
Thirunarayanan, G., Balaji, S. B., Rajarajan, M., Chinnathambi, V. R., & Arulkumaran, R. (2018). The s-cis and s-trans conformers of (E)-1(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1one observed compound. Journal of Chemical, Biological and Physical Sciences, 8(3), 821. Retrieved from [Link]
-
Dutcher, D. D., Chhabra, P. S., & Arey, J. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 244-252. Retrieved from [Link]
-
Ishida, N., Inoue, Y., & Van de Voort, F. R. (2011, December 30). Analysis of Carbonyl Value of Frying Oil by Fourier Transform Infrared Spectroscopy. Journal of Oleo Science, 60(12), 629-635. Retrieved from [Link]
-
PubMed. (2011). Analysis of carbonyl value of frying oil by fourier transform infrared spectroscopy. Journal of Oleo Science, 60(12), 629-635. Retrieved from [Link]
-
Srinivasan, G., Meyer, C., Welsch, N., Albert, K., & Müller, K. (2006, April 28). Influence of synthetic routes on the conformational order and mobility of C18 and C30 stationary phases. Journal of Chromatography A, 1113(1-2), 45-54. Retrieved from [Link]
-
ResearchGate. (2025, October 12). Anharmonic vibrational analysis of s-trans and s-cis conformers of acryloyl fluoride using numerical-analytic Van Vleck operator perturbation theory. Retrieved from [Link]
Sources
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- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. scribd.com [scribd.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Influence of synthetic routes on the conformational order and mobility of C18 and C30 stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Analysis of carbonyl value of frying oil by fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Solvent and Concentration Effects on Carbonyl Stretching Frequencies: Ketones [opg.optica.org]
- 19. Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration by Solute/Solvent Interaction [opg.optica.org]
- 20. projectng.com [projectng.com]
Comparing reactivity of 3-(2-Furyl)acrylaldehyde vs cinnamaldehyde
This guide provides an in-depth technical comparison of 3-(2-Furyl)acrylaldehyde (Furylacrolein) and Cinnamaldehyde (3-Phenylacrylaldehyde). It is designed for researchers optimizing synthetic routes or evaluating pharmacophores in drug development.
Executive Summary: The Stability-Reactivity Trade-off
For drug development professionals, the choice between a furan-based scaffold (Furylacrolein) and a benzene-based scaffold (Cinnamaldehyde) represents a fundamental trade-off between electronic versatility and metabolic/chemical stability .
-
Cinnamaldehyde is the "Standard": It offers robust stability, predictable pharmacokinetics, and a balance of lipophilicity (
). It acts as a moderate electrophile. -
This compound is the "Specialist": It is significantly more electron-rich due to the
-excessive furan ring. This results in a bathochromic shift in UV absorption and altered Michael acceptor reactivity. However, it introduces liability: the furan ring is highly sensitive to acid-catalyzed ring opening and oxidative degradation.
Quick Comparison Matrix
| Feature | Cinnamaldehyde | This compound |
| Core Structure | Phenyl (Benzene) | 2-Furyl (Furan) |
| Electronic Nature | ||
| Appearance | Yellow Oil | Tan/Brown Crystalline Solid |
| Melting Point | -7.5 °C | 51–54 °C |
| UV | ~285–290 nm | ~305–315 nm (Bathochromic Shift) |
| Acid Stability | High | Low (Prone to polymerization/opening) |
| Electrophilicity | Moderate (Michael Acceptor) | Tunable (Lower |
Mechanistic Deep Dive: Electronic Effects
The divergence in reactivity stems from the heteroatomic influence of the oxygen atom in the furan ring versus the carbon framework of the phenyl ring.
Electronic Influence on the -Unsaturated System
-
Inductive Effect (-I): The oxygen in the furan ring is electronegative, exerting a withdrawal effect through the
-framework. This enhances the electrophilicity of the carbonyl carbon initially. -
Resonance Effect (+M): The furan ring is aromatic but less so than benzene. The oxygen lone pair donates strongly into the
-system.-
In Cinnamaldehyde: The phenyl ring is a weak donor. The
-carbon is sufficiently positive to accept nucleophiles. -
In Furylacrolein: The strong +M effect of the furan oxygen pumps electron density through the diene system to the carbonyl. This stabilizes the cationic character of the
-carbon, potentially making it a softer but less aggressive Michael acceptor compared to cinnamaldehyde, while making the carbonyl oxygen more basic.
-
Visualization: Electronic Flow & Reactivity
Figure 1: Comparative electronic flow. The furan ring's strong resonance donation alters the electron density profile, increasing acid sensitivity.
Reactivity Case Studies
Case A: Claisen-Schmidt Condensation
Objective: Synthesis of Chalcone Analogues
Both aldehydes serve as excellent electrophiles when reacting with ketones (e.g., acetophenone or acetone).
-
Cinnamaldehyde: Reacts cleanly under strong basic conditions (NaOH/KOH). The product (cinnamylideneacetophenone) precipitates easily.
-
Furylacrolein: Reacts rapidly, often faster than cinnamaldehyde due to the inductive activation of the aldehyde carbonyl.
-
Critical Precaution:Avoid acidic conditions or high temperatures during workup. The furan ring can undergo hydrolytic ring opening (forming 1,4-dicarbonyl species) which leads to tars (Humins).
-
Recommendation: Use mild bases (e.g., Piperidine/Acetate) or controlled NaOH at lower temperatures (0–10 °C).
-
Case B: Selective Hydrogenation
Objective: Reduction to Saturated Aldehyde vs. Unsaturated Alcohol
This is a classic chemoselectivity challenge: reducing the C=C bond vs. the C=O group.[1]
| Substrate | Catalyst System | Major Product | Selectivity Note |
| Cinnamaldehyde | Pd/C or Pd/Al | Hydrocinnamaldehyde | Thermodynamics favor C=C reduction. |
| Cinnamaldehyde | Pt-Co or Ir catalysts | Cinnamyl Alcohol | C=O reduction requires specific active sites. |
| Furylacrolein | Pd/C | 3-(2-Furyl)propanal | Furan ring remains intact under mild conditions. |
| Furylacrolein | Ni (Raney) / High T/P | Tetrahydrofuran derivatives | Risk: Over-reduction of the furan ring destroys aromaticity. |
Experimental Protocols
Protocol 1: Synthesis of Furyl-Chalcones (Base-Sensitive Method)
Use this protocol to avoid furan degradation.
Materials:
-
This compound (10 mmol)
-
Acetophenone (10 mmol)
-
Ethanol (20 mL)
-
NaOH (10% aq. solution)
Workflow:
-
Dissolution: Dissolve the furylacrolein and acetophenone in ethanol in a round-bottom flask. Cool to 0–5 °C in an ice bath.
-
Addition: Dropwise add 5 mL of 10% NaOH solution while stirring vigorously. Do not allow temperature to rise above 10 °C.
-
Reaction: Stir for 2–4 hours. A precipitate (the chalcone) should form.
-
Note: Cinnamaldehyde would require room temperature or slight heating (25–40 °C) for comparable rates.
-
-
Quench: Neutralize carefully with dilute HCl to pH 7–8. Do not acidify below pH 6.
-
Isolation: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.
Protocol 2: Biocatalytic Reduction (Green Chemistry)
For high selectivity of C=C reduction without touching the furan ring.
System: Saccharomyces cerevisiae (Baker's Yeast)
-
Suspend 10g of dry yeast in 100 mL water with 5g sucrose (energy source). Incubate at 30 °C for 30 mins.
-
Dissolve 1 mmol of this compound in 2 mL ethanol and add to the fermenting yeast.
-
Shake at 30 °C for 24–48 hours.
-
Result: Exclusive formation of 3-(2-furyl)propanal . The furan ring is preserved, and the aldehyde is not over-reduced to the alcohol (unlike chemical hydride reductions).
Stability & Handling Guide
Storage
-
Cinnamaldehyde: Store in cool, dark place. Stable for months/years. Oxidation leads to cinnamic acid (white solid crust).
-
Furylacrolein: Store at 2–8 °C under Argon/Nitrogen . Highly sensitive to photo-oxidation. If the tan solid turns dark brown/black, polymerization has occurred.
Toxicity & Safety
-
Sensitization: Both are potent skin sensitizers (Michael acceptors react with skin proteins).
-
Mutagenicity: Furyl derivatives often flag in Ames tests due to the potential for metabolic activation (epoxidation of the furan ring). Cinnamaldehyde is Generally Recognized As Safe (GRAS) for food use, whereas furylacrolein is more restricted.
References
-
Molina, G., et al. (2019).[2] Effective Hydrogenation of 3-(2”-furyl)- and 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures. MDPI. Retrieved from [Link]
-
Erasmus, E. (2010). Hydrogenation of cinnamaldehyde over an ionic cobalt promoted alumina-supported palladium catalyst. Scielo. Retrieved from [Link]
-
PubChem. (2025). 3-(2-Furyl)acrolein Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
A Comparative Guide to Mass Spectrometry Fragmentation of Furan Derivatives for Researchers
For professionals in drug development, analytical chemistry, and food science, the structural elucidation of heterocyclic compounds is a daily challenge and a critical necessity. Among these, the furan scaffold and its derivatives are ubiquitous, appearing in pharmaceuticals, natural products, and as byproducts of thermal processing in food.[1] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a premier analytical tool for identifying these compounds, often at trace levels.[2] The key to confident identification lies in a thorough understanding of their fragmentation patterns under electron ionization (EI).
This guide provides an in-depth, comparative analysis of the EI-MS fragmentation patterns of various classes of furan derivatives. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind the observed fragmentation pathways, offering field-proven insights to aid in the structural elucidation of known and unknown furan-containing analytes.
The Unsubstituted Furan Ring: A Stable Core with Characteristic Fragmentation
The furan molecule itself is a five-membered aromatic heterocycle.[1] Its aromaticity lends it a degree of stability, resulting in a prominent molecular ion (M⁺) peak at m/z 68 in its EI mass spectrum. However, the molecule is by no means inert to fragmentation. The most characteristic fragmentation pathway involves the loss of a CHO radical (29 Da), leading to the formation of the highly stable cyclopropenyl cation at m/z 39.[3] This is a common feature in the mass spectra of five-membered aromatic heterocycles.[3]
Caption: Fundamental fragmentation of the furan ring under electron ionization.
Comparative Fragmentation Analysis of Furan Derivatives
The addition of substituents to the furan ring dramatically influences the fragmentation pathways, often creating more diagnostic ions that aid in structural confirmation. The stability of the resulting fragment ions is a primary driver of the observed patterns.
Alkyl-Substituted Furans
The presence of an alkyl group, such as in 2-methylfuran and 3-methylfuran, introduces new fragmentation routes. For 2-methylfuran, a prominent fragmentation pathway is the loss of a hydrogen atom to form a stable furfuryl cation. This process is analogous to the formation of the tropylium ion from toluene. The resulting [M-H]⁺ ion can then undergo further fragmentation. Computational studies suggest that the molecular ions of 2-methylfuran and 3-methylfuran can interconvert before fragmenting to the [C5H5O]⁺ ion.[4]
For 3-methylfuran, the molecular ion is also prominent at m/z 82.[5][6] The fragmentation pattern will also be influenced by the position of the methyl group, leading to different relative abundances of fragment ions compared to its 2-substituted isomer.
Furan Aldehydes: The Case of Furfural
Furfural (2-furancarboxaldehyde) shows a strong molecular ion peak at m/z 96. Its fragmentation is dominated by the aldehyde group. A very characteristic fragmentation is the loss of a hydrogen atom, leading to a strong [M-1]⁺ peak at m/z 95, which corresponds to a stable acylium ion. Another significant fragmentation pathway is the loss of the entire aldehyde group (CHO), resulting in a furan ring fragment at m/z 67.
Furoic Acids and Their Esters
2-Furoic acid (furan-2-carboxylic acid) also exhibits a distinct fragmentation pattern.[7][8] The molecular ion is observed at m/z 112. Key fragmentations include the loss of a hydroxyl radical (•OH) to form the acylium ion at m/z 95, and the loss of the entire carboxyl group (•COOH), leading to the furan ring fragment at m/z 67.
The fragmentation of 2-furoic acid esters is influenced by the nature of the alkyl chain. For example, in propyl 2-furoate, in addition to the formation of the m/z 95 acylium ion, cleavages within the propyl group can occur.[9] For longer chain esters, such as isopentyl 2-furoate, McLafferty-type rearrangements become possible, leading to characteristic fragment ions.[10]
Hydroxylated Furan Derivatives: 3(2H)-Furanones
A detailed study on alkylated 4-hydroxy-3(2H)-furanones using GC-MS and GC-MS/MS has revealed complex fragmentation pathways.[2] These compounds can undergo:
-
Ring Cleavage: Breakage of the C2-C3 and C4-C5 bonds.
-
Loss of Substituents: α-cleavage of alkyl groups attached to the ring.
-
McLafferty Rearrangement: For substituents with a γ-hydrogen, such as an ethyl group.[2]
-
Loss of CO: A common fragmentation for cyclic ketones.
The use of isotopically labeled molecules was crucial in confirming these proposed fragmentation mechanisms.[2]
Data Summary: Key Fragments of Furan Derivatives
The following table summarizes the characteristic electron ionization mass spectrometry fragments for various classes of furan derivatives.
| Compound Class | Example | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Proposed Fragment Structure/Neutral Loss |
| Unsubstituted Furan | Furan | 68 | 39 | [C₃H₃]⁺ (Cyclopropenyl cation) / -CHO |
| Alkylfurans | 2-Methylfuran | 82 | 81, 53 | [M-H]⁺ (Furfuryl cation), [C₄H₅]⁺ |
| 3-Methylfuran | 82 | 82 (M⁺), 53 | [C₄H₅]⁺ | |
| Furan Aldehydes | Furfural | 96 | 95, 67 | [M-H]⁺ (Acylium ion), [C₄H₃O]⁺ / -CHO |
| Furoic Acids | 2-Furoic Acid | 112 | 95, 67 | [M-OH]⁺ (Acylium ion), [C₄H₃O]⁺ / -COOH |
| Furoic Acid Esters | Propyl 2-furoate | 154 | 112, 95 | [M-C₃H₆]⁺ (McLafferty), [C₅H₃O₂]⁺ |
| Furanones | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | 128 | 113, 85, 57 | [M-CH₃]⁺, [M-COCH₃]⁺, [CH₃CO]⁺ |
| Hydroxymethylfurans | 5-Hydroxymethylfurfural (5-HMF) | 126 | 109, 97, 81 | [M-OH]⁺, [M-CHO]⁺, [M-CH₂OH]⁺ |
Experimental Protocol: GC-MS Analysis of Furan Derivatives
This section provides a generalized, step-by-step methodology for the analysis of volatile furan derivatives using gas chromatography-mass spectrometry.
Objective: To separate and identify furan derivatives in a sample mixture and to obtain their characteristic mass spectra.
Methodology:
-
Sample Preparation:
-
For liquid samples, dilute with a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
For solid samples, perform a solvent extraction followed by dilution.
-
For trace analysis in complex matrices like food, headspace solid-phase microextraction (HS-SPME) is often employed to extract and concentrate the volatile furan derivatives.[11]
-
-
Instrumentation:
-
A gas chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent) coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes. (Note: The temperature program should be optimized based on the volatility of the specific furan derivatives being analyzed.)
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 35-400
-
Solvent Delay: A delay of 2-3 minutes is typically used to prevent the solvent peak from saturating the detector.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
For each peak, obtain the corresponding mass spectrum.
-
Identify the molecular ion (if present).
-
Analyze the fragmentation pattern and compare it to reference spectra from libraries (e.g., NIST/EPA/NIH Mass Spectral Library) and the principles outlined in this guide.[5]
-
Use the fragmentation pattern to confirm the structure of known furan derivatives or to propose structures for unknown compounds.
-
Caption: Experimental workflow for GC-MS analysis of furan derivatives.
Conclusion
The fragmentation patterns of furan derivatives in electron ionization mass spectrometry are governed by the fundamental stability of the aromatic ring and the directing influence of its substituents. A systematic approach to interpreting these spectra, grounded in the principles of ion stability and known fragmentation mechanisms like α-cleavage and McLafferty rearrangements, is essential for accurate structural elucidation. This guide provides a comparative framework and practical experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors involving this important class of heterocyclic compounds.
References
- PerkinElmer, Inc. (n.d.). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling.
-
NIST/EPA/NIH. (n.d.). Furan, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole.
-
Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. (n.d.). Charge-exchange mass spectra of thiophene, pyrrole and furan. RSC Publishing. Retrieved from [Link]
-
NIST. (n.d.). Furan, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental chromatograms for the reactions of 3- methylfuran with chlorine atoms from SPME-GC/MS experiments. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Furoic acid, isopentyl ester. Retrieved from [Link]
-
NIST/EPA/NIH. (n.d.). 2-Furancarboxylic acid, propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064.
-
Wang, M., & Liu, G. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. Journal of Agricultural and Food Chemistry, 62(20), 4754-61. Retrieved from [Link]
-
mzCloud. (2014). 2 Furoic acid. Retrieved from [Link]
-
NIST/EPA/NIH. (n.d.). 2(5H)-Furanone, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST/EPA/NIH. (n.d.). 2-Furoic acid, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (2007). 2-Furoic acid. Retrieved from [Link]
-
Martínez-García, R., et al. (2021). Identification of 5-hydroxymethyl-2-furfural (5-HMF) in Cava sparkling wines by LC-DAD-MS/MS and NMR spectrometry. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H]+ or [M-D]+. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
SlidePlayer. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. imreblank.ch [imreblank.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Furan, 3-methyl- [webbook.nist.gov]
- 6. Furan, 3-methyl- [webbook.nist.gov]
- 7. mzCloud – 2 Furoic acid [mzcloud.org]
- 8. massbank.eu [massbank.eu]
- 9. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Analysis: The Thermodynamic and Kinetic Impact of Fluorophores
As a Senior Application Scientist, navigating the trade-offs between assay throughput and physiological relevance is a daily challenge. Fluorogenic (FA) substrates—such as those conjugated to 7-amino-4-methylcoumarin (AMC), 7-amino-4-carbamoylmethylcoumarin (ACC), or Förster resonance energy transfer (FRET) pairs—are the undisputed workhorses of high-throughput screening (HTS) and directed evolution[1]. They offer exceptional sensitivity and continuous real-time monitoring[2].
However, these synthetic constructs are structural compromises. The addition of bulky, hydrophobic fluorophores fundamentally alters the substrate's interaction with the enzyme's active site, meaning that the kinetic parameters (
This guide provides an objective, mechanistic comparison of the kinetic parameters between FA-substrates and native substrates, supported by experimental data and self-validating protocols.
To understand why kinetic deviations occur, we must analyze the causality behind the enzyme-substrate interaction. The Michaelis-Menten parameters are not arbitrary numbers; they represent specific thermodynamic and kinetic states.
1. Impact on Binding Affinity (
-
Artificial Affinity Enhancement: In many proteases and lipases, the hydrophobic tag can interact with non-catalytic surface patches or prime-side specificity pockets, artificially lowering the
(increasing affinity) compared to the native substrate. -
Steric Hindrance: Conversely, if the active site is a deep, narrow cleft, the bulky fluorophore may cause steric clashes, preventing optimal docking and thereby increasing
.
2. Impact on Turnover Number (
-
Leaving Group pKa: In hydrolase assays, the fluorophore often serves as the leaving group. Fluorophores like AMC and ACC have significantly lower
values than native peptide leaving groups. Because they are better leaving groups, the activation energy of the scissile bond cleavage is lowered, which can artificially inflate and increase the likelihood of observing promiscuous reactions[4]. -
Active Site Misalignment: If the bulky tag forces the scissile bond to sit even fractions of an Angstrom away from the optimal catalytic geometry (e.g., the catalytic triad in serine proteases), the transition state stabilization is compromised, leading to a drastic reduction in
.
Caption: Mechanistic pathways detailing how fluorophore conjugation alters enzyme kinetic parameters.
Quantitative Comparison: Native vs. FA-Substrates
The table below summarizes experimental data comparing the kinetic shifts observed when transitioning from native to FA-substrates across different enzyme classes.
| Enzyme Class | Native Substrate | FA-Substrate | Kinetic Shift Observation | Mechanistic Driver |
| Depalmitoylases (APT1) | Native lipidated peptides | AMC-conjugated lipid peptides | Up to 10-fold increase in | Hydrophobic interactions of the AMC group artificially lower |
| Matrix Metalloproteinases | Native collagen/peptides | FRET-quenched peptides (e.g., Dnp/Trp) | Sufficient distance between the cleavage site and the bulky donor/acceptor prevents steric clashes[2]. | |
| Nucleoside Kinases | Thymidine (T) | Fluorescent Analogs (fT) | Catalytic efficiency reduced by ~3-fold for FA-substrates. | The larger size of the fluorescent pyrimidine moiety reduces the turnover rate ( |
Experimental Workflows: Self-Validating Kinetic Protocols
To accurately compare these parameters, researchers must employ orthogonal techniques. Isothermal Titration Calorimetry (ITC) provides a label-free continuous assay for native substrates[3], while fluorescence microplate readers are used for FA-substrates.
Caption: Parallel experimental workflows for determining kinetics of native vs. FA-substrates.
Protocol 1: Native Substrate Kinetics via ITC (Label-Free)
Causality: ITC measures the heat generated or absorbed during a reaction (
-
Buffer Matching (Critical Step): Dialyze the enzyme extensively against the assay buffer. Dissolve the native substrate in the exact same dialysis dialysate. Why? This eliminates background heat of dilution caused by buffer mismatches, ensuring the measured heat is purely catalytic.
-
System Validation (Control): Perform a mock injection of the substrate into the buffer (no enzyme). Subtract this baseline heat of dilution from your experimental data.
-
Execution (Single Injection Method): Load the enzyme (e.g., 10–50 nM) into the calorimetric cell and the native substrate into the syringe at a concentration of at least
. Inject the substrate in a single continuous sweep. -
Data Extraction: As the substrate is depleted, the heat rate decays. Fit the continuous
curve to the integrated Michaelis-Menten equation to extract and simultaneously.
Protocol 2: FA-Substrate Kinetics via Fluorescence Reader
Causality: Fluorescence assays rely on the unquenching of a fluorophore upon cleavage. Because Relative Fluorescence Units (RFU) are instrument-dependent, the system must be calibrated to absolute molar concentrations to calculate a true
-
Standard Curve Generation (Validation Step): Prepare a serial dilution of the free, unquenched fluorophore (e.g., free AMC or ACC) in the assay buffer. Plot RFU vs. Molar Concentration to obtain the conversion factor (
). Why? This decouples your kinetic data from the specific gain settings of your microplate reader. -
Substrate Titration: Prepare serial dilutions of the FA-substrate spanning
to . -
Background Control: Include wells with substrate and buffer (no enzyme) to monitor and subtract spontaneous auto-hydrolysis.
-
Execution: Inject the enzyme (at a concentration yielding linear product formation for at least 10 minutes) and immediately read fluorescence continuously (e.g., Ex 380 nm / Em 460 nm for AMC).
-
Data Extraction: Calculate the initial velocity (
) from the linear portion of the curve for each substrate concentration. Convert RFU/min to using the standard curve. Plot vs. and apply non-linear regression to determine and (and subsequently ).
References
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: PMC - NIH URL
- A Kinetic Comparison of AMC and ACC Fluorogenic Substrates for High-Throughput Enzyme Assays Source: Benchchem URL
- Fluorogenic, Subsingle-Turnover Monitoring of Enzymatic Reactions Involving NAD(P)
- Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases Source: PMC - NIH URL
- Synthetic Fluorogenic Peptides Reveal Dynamic Substrate Specificity of Depalmitoylases Source: Stanford Medicine URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.stanford.edu [med.stanford.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
